11,12-Dihydroretinal
Description
Properties
CAS No. |
41889-27-4 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trienal |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,15H,6-7,9-10,14H2,1-5H3/b12-11+,16-8+,17-13+ |
InChI Key |
LFONLLFYNQIEIA-YSVSHSNWSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/CC/C(=C/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |
Synonyms |
11,12-dihydroretinal |
Origin of Product |
United States |
Foundational & Exploratory
11,12-Dihydroretinal: Structural Characterization and Opsin Interaction Profile
[1][2]
Abstract
This technical guide provides a comprehensive structural and functional analysis of 11,12-dihydroretinal , a synthetic retinoid analog critical in the elucidation of visual signal transduction mechanisms. Unlike the natural chromophore 11-cis-retinal, the 11,12-dihydro derivative possesses a saturated C11-C12 bond, effectively interrupting the polyene conjugation system.[1] This structural modification results in a "non-bleachable" rhodopsin analog that binds the opsin apoprotein but fails to initiate the photoisomerization-dependent activation cascade. This document details the chemical structure, spectroscopic properties, synthesis pathways, and biological implications of this compound for researchers in photobiology and drug discovery.
Chemical Structure and Properties[3][4][5]
Structural Definition
11,12-Dihydroretinal is a derivative of retinal (Vitamin A aldehyde) where the specific double bond between carbon 11 and carbon 12 is reduced to a single bond. This saturation event has profound effects on the molecule's electronic properties by breaking the extended
| Property | Data |
| Common Name | 11,12-Dihydroretinal |
| Chemical Formula | |
| Molecular Weight | 286.45 g/mol |
| IUPAC Name | (2E,4E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4-dienal (Note: Naming reflects broken conjugation) |
| Key Structural Feature | Saturated C11-C12 bond (Methylene bridge) |
| Stereochemistry | C11-C12 is a single bond, allowing free rotation; "cis/trans" isomerism at this position is strictly conformational, not configurational.[1][2][3][][5] |
Electronic Consequences of Saturation
In native retinal, the conjugation extends from the
-
Triene System: Involving the
-ionone ring double bond and the C7=C8, C9=C10 diene. -
Enal System: Involving the C13=C14 double bond conjugated with the C15=O aldehyde.
This partitioning causes a dramatic hypsochromic shift (blue shift) in the UV-Vis absorption spectrum, moving the absorption maximum (
Spectroscopic Profile
The following table contrasts the spectroscopic signatures of the native chromophore and the dihydro analog.
| Parameter | 11-cis-Retinal | 11,12-Dihydroretinal |
| Conjugation Length | 6 double bonds (fully conjugated) | Broken (3 + 2 separated systems) |
| ~376–380 nm | ~235 nm (Triene) & ~270 nm (Schiff Base) | |
| ~440 nm (in solvent) / 500 nm (in Rhodopsin) | ~270 nm (in solvent) / ~270–290 nm (in Opsin) | |
| Visual Appearance | Yellow | Colorless / Pale |
Synthesis and Preparation
The synthesis of 11,12-dihydroretinal is challenging due to the need for regioselective reduction of a polyene chain. Standard hydrogenation would reduce multiple double bonds indiscriminately.
Synthetic Strategy (Nakanishi Protocol)
The authoritative method, established by Nakanishi and colleagues, typically involves total synthesis or selective saturation using blocked precursors. A common approach utilizes the coupling of a truncated "triene" fragment with a "dienal" fragment, or selective hydrogenation of an 11-yne precursor followed by specific reduction steps.
Figure 1: Synthetic logic distinguishing the formation of native 11-cis-retinal vs. the 11,12-dihydro analog. Direct hydrogenation of the polyene is generally avoided in favor of building block assembly or selective reduction of alkyne precursors.
Biological Application: Probing the Opsin Binding Pocket
11,12-Dihydroretinal serves as a "molecular ruler" and a mechanistic probe in the study of G-protein coupled receptors (GPCRs), specifically Rhodopsin.
Interaction with Opsin
Despite the structural break, 11,12-dihydroretinal retains the aldehyde functionality required to form a Schiff base linkage with Lysine-296 of the opsin protein.
-
Binding: It binds to the opsin apoprotein with high affinity, competing with 11-cis-retinal.[1]
-
Pigment Formation: It forms a "white" or UV-absorbing pigment (11,12-dihydrorhodopsin).[1][2]
-
Activity: It is biologically silent . The saturation at C11-C12 prevents the cis-to-trans isomerization that acts as the steric trigger for helix movement and G-protein activation.[1]
The "Non-Bleachable" Analog
Because the C11-C12 bond is already a single bond, the molecule cannot undergo the specific photoisomerization event (11-cis
Figure 2: Mechanism of action of 11,12-dihydroretinal within the rhodopsin binding pocket.[1] The analog successfully binds but fails to transduce light signals due to the lack of an isomerizable double bond at position 11.
Experimental Protocols
Binding Assay (Competition Study)
To verify the binding of 11,12-dihydroretinal to opsin, a regeneration assay is typically employed.
-
Preparation of Opsin: Bleach native Rhodopsin (ROS membranes) with yellow light (>500 nm) in the presence of hydroxylamine to remove endogenous retinal. Wash membranes thoroughly.
-
Incubation: Incubate the opsin membranes with a molar excess (3x) of 11,12-dihydroretinal in buffer (pH 7.0, 1% Ammonyx LO or similar detergent) at 20°C for 2 hours.
-
Challenge: Add 11-cis-retinal (the native ligand) to the mixture.
-
Analysis: Monitor the UV-Vis spectrum.
-
Result: If 11,12-dihydroretinal binds, it occupies the pocket. Since it does not absorb at 500 nm, you will NOT see the regeneration of the 500 nm rhodopsin peak (or it will be significantly retarded), confirming that the "silent" analog has blocked the site.
-
UV-Vis Characterization[1][2]
-
Solvent: Ethanol or Hexane.
-
Concentration: 10–50
M. -
Observation: Scan from 200 nm to 600 nm.
-
Expected Peaks:
-
Free aldehyde:
nm. -
Protonated Schiff Base (model with butylamine):
nm.
-
References
-
Gawinowicz, M. A., Balogh-Nair, V., Sabol, J. S., & Nakanishi, K. (1977).[6] A nonbleachable rhodopsin analogue formed from 11,12-dihydroretinal.[1][7][8] Journal of the American Chemical Society, 99(23), 7720–7721. Link
-
Crouch, R., Katz, S., Nakanishi, K., Gawinowicz, M. A., & Balogh-Nair, V. (1981).[9] Incorporation of 11,12-dihydroretinal into the retinae of vitamin A deprived rats.[8][9] Photochemistry and Photobiology, 33(1), 91–95. Link
-
Nakanishi, K., Balogh-Nair, V., Gawinowicz, M. A., Arnaboldi, M., Motto, M., & Honig, B. (1979). Double point charge model for visual pigments; evidence from dihydrorhodopsins. Photochemistry and Photobiology, 29(4), 657–660. Link
-
Honig, B., Dinur, U., Nakanishi, K., Balogh-Nair, V., Gawinowicz, M. A., Arnaboldi, M., & Motto, M. G. (1979). An external point-charge model for wavelength regulation in visual pigments.[1][2] Journal of the American Chemical Society, 101(23), 7084–7086. Link
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Part 1: The Context of Retinoid Metabolism and the Visual Cycle
An In-Depth Technical Guide to the Investigation of 11,12-Dihydroretinal in Biological Systems
Abstract: This technical guide addresses the topic of 11,12-dihydroretinal, a saturated derivative of the vital visual chromophore, retinal. Contrary to the well-established role of 11-cis-retinal in vision, current scientific literature does not support the natural occurrence of 11,12-dihydroretinal as a functional, endogenous component in organisms. Its significance lies primarily as a synthetic molecular probe for investigating the biophysics of visual pigments. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding the enzymatic landscape of retinoid metabolism, the hypothetical basis for 11,12-dihydroretinal formation, and the rigorous analytical methodologies required for its potential identification and characterization.
The perception of light in vertebrate vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within opsin proteins.[1] This event triggers a conformational change in the opsin, initiating the phototransduction cascade. To sustain vision, a constant supply of 11-cis-retinal must be regenerated through a series of enzymatic reactions known as the visual cycle.[1] This cycle primarily involves the interconversion of retinal, retinol (Vitamin A), and retinyl esters, and is characterized by oxidation, reduction, and isomerization reactions.
The key enzymes in this process are the Retinol Dehydrogenases (RDHs) and the isomerohydrolase RPE65. RDHs, particularly those in the short-chain dehydrogenase/reductase (SDR) superfamily, are responsible for the reversible oxidation-reduction between retinol and retinal.[1] A crucial point of chemistry is that the entire conjugated double bond system of the retinoid polyene chain is essential for the isomerization process catalyzed by RPE65.[2] Saturation of any of these double bonds, as in 11,12-dihydroretinal, would prevent this vital trans-to-cis isomerization, rendering the molecule incompatible with the canonical visual cycle.[2]
While there is no direct evidence for enzymes that naturally produce a stable pool of 11,12-dihydroretinal by reducing the C11=C12 double bond, a hypothetical mechanism for the C11=C12 bond rotation during isomerization involves a temporary saturation/desaturation step.[3] This remains a theoretical model for the isomerization process itself, not a pathway for the accumulation of a dihydro- product.
Part 2: Enzymology of Retinoid Reductases
The primary candidates for any potential saturation of retinal would be the enzymes responsible for its reduction: the Retinol Dehydrogenases (RDHs). However, their known function is centered on the carbonyl group of the aldehyde.
Key Retinol Dehydrogenases: RDH11 and RDH12
RDH11 and RDH12 are closely related microsomal enzymes expressed in the retina that play critical roles in retinoid metabolism.[4][5]
-
Substrate Specificity: In vitro characterization has shown that RDH11 and RDH12 catalyze the reduction of two main groups of aldehydes: retinaldehydes (both all-trans and cis isomers) and toxic short-chain aldehydes produced during lipid peroxidation.[4][5] Their primary role is to convert these aldehydes to their less toxic alcohol counterparts (retinols). This activity is vital for clearing all-trans-retinal from photoreceptors after light exposure and for protecting the cell from oxidative stress.[2]
-
Dual-Substrate Specificity: The term "dual-substrate specificity" in the context of RDH11-14 refers to their ability to metabolize both all-trans and various cis-isomers of retinol, not their ability to reduce both the aldehyde group and a double bond within the polyene chain.[6]
-
Clinical Relevance: Mutations in the RDH12 gene are linked to Leber congenital amaurosis (LCA), a severe early-onset retinal dystrophy. This underscores the critical, non-redundant function of RDH12 in maintaining photoreceptor health, likely by reducing the toxic load of all-trans-retinal.
There is currently no evidence to suggest that RDH11, RDH12, or other known RDHs possess the catalytic activity to reduce the conjugated C11=C12 double bond of retinal. Such a reaction would require a different enzymatic mechanism than the well-characterized NAD(P)H-dependent reduction of the terminal aldehyde.
Hypothetical Biosynthetic Pathway
For the purpose of investigation, we can propose a hypothetical pathway for the formation of 11,12-dihydroretinal. This would involve a currently unidentified "ene-reductase" enzyme acting on a retinal isomer. This enzyme would utilize a reducing equivalent, such as NADPH, to saturate the C11=C12 double bond.
Caption: Hypothetical enzymatic conversion of 11-cis-retinal.
Part 3: Analytical Methodologies for Detection and Quantification
The definitive identification of a novel metabolite like 11,12-dihydroretinal requires a robust analytical workflow. The inherent instability and hydrophobicity of retinoids necessitate careful sample handling and validated methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard.[7]
Experimental Workflow: Retinoid Extraction and Analysis
The general workflow involves extraction from the biological matrix, separation by chromatography, and detection/identification by spectroscopy.
Sources
- 1. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Retinol Dehydrogenases RDH11 and RDH12 in the Mouse Retina: Expression Levels during Development and Regulation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-substrate specificity short chain retinol dehydrogenases from the vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
11,12-Dihydroretinal CAS number and chemical identifiers
This guide serves as a technical monograph for 11,12-Dihydroretinal , a specialized retinoid analog used primarily in phototransduction research to probe the electrostatic and steric properties of the opsin binding pocket.
CAS Registry Number: 41889-27-4 Chemical Family: Retinoids / Chromophore Analogs
Executive Summary
11,12-Dihydroretinal is a synthetic derivative of retinal (Vitamin A aldehyde) characterized by the saturation of the carbon-carbon double bond at the C11-C12 position. Unlike the natural chromophore 11-cis-retinal, which drives vision through photoisomerization, 11,12-dihydroretinal acts as a non-bleachable analog .
When bound to opsin, it forms a protonated Schiff base (PSB) but cannot undergo the light-induced isomerization required to activate the G-protein signaling cascade. This unique property makes it an invaluable tool for:
-
Opsin Structural Analysis: Probing the "dark state" conformation of rhodopsin without photosensitivity.
-
Electrostatic Mapping: Investigating the point-charge distribution within the chromophore binding pocket.
-
Binding Kinetics: Studying the entry and exit rates of retinoids in the absence of isomerization.
Chemical Identity & Identifiers
| Identifier | Value |
| CAS Registry Number | 41889-27-4 |
| IUPAC Name | (2E,4E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,8-trienal |
| Molecular Formula | C₂₀H₃₀O |
| Molecular Weight | 286.45 g/mol |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(C)CC=CC(=CC=O)C |
| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9][10][11] LFONLLFYNQIEIA-YSVSHSNWSA-N |
| Appearance | Pale yellow oil or low-melting solid (due to loss of full conjugation) |
| Solubility | Soluble in ethanol, hexane, DMSO; insoluble in water |
Structural Analysis & Spectral Properties[9][10][12][13]
The saturation of the C11-C12 bond fundamentally alters the electronic structure of the molecule. In natural retinal, the polyene chain allows electron delocalization from the ionone ring (C1-C6) to the aldehyde group (C15), resulting in strong absorption in the UVA/Blue region (~380 nm).
In 11,12-dihydroretinal, this conjugation is interrupted , effectively splitting the molecule into two separate chromophores:
-
Triene Moiety (Ring + C7-C10): Conjugated system absorbing near 255 nm.
-
Enal Moiety (C13-C15): Short conjugated system absorbing near 236 nm.
Spectral Comparison Table
| Property | All-trans-Retinal | 11,12-Dihydroretinal |
| Conjugation Length | 5 double bonds (Full) | Broken (3 + 2 separated) |
| Absorption Max ( | ~380 nm (Ethanol) | ~236 nm (Enal) / ~255 nm (Triene) |
| Opsin Shift | Large red shift (~500 nm in Rhodopsin) | Minimal/Distinct shift (~270 nm in Opsin) |
| Fluorescence | Weak | Negligible |
Structural Logic Diagram
The following diagram illustrates the structural interruption and its consequence on opsin interaction.
Caption: Structural consequence of C11-C12 saturation. The molecule acts as two separate chromophores and forms a light-stable pigment.
Biological Application: The Non-Bleachable Probe
Mechanism of Action
In native vision, a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, causing a steric clash that activates the opsin. 11,12-Dihydroretinal binds to the same pocket via a protonated Schiff base (PSB) linkage to Lysine 296. However, because the C11-C12 bond is a single bond, it possesses free rotation and lacks the rigid double-bond "trigger" mechanism.
Key Experimental Utility
-
Dark State Stabilization: It locks the opsin in a conformation resembling the dark state, allowing researchers to crystallize or analyze the protein without fear of light-induced bleaching.
-
Exciton Coupling Studies: By analyzing the Circular Dichroism (CD) spectra, researchers can determine the absolute twist (chirality) of the binding pocket.[10] The interaction between the isolated triene and enal chromophores provides specific CD signals indicative of the spatial arrangement within the protein.
-
Regeneration Assays: Used as a competitive inhibitor to determine the affinity of native 11-cis-retinal.
Synthesis & Experimental Protocols
Note: Retinoids are light-sensitive and prone to oxidation. All procedures must be performed under dim red light and inert atmosphere (Argon/Nitrogen).
Synthesis Route (Conceptual)
A common route involves the modular assembly of the C20 skeleton using a C15 precursor (
Protocol: Preparation of 11,12-Dihydroretinal (via C15 + C5 condensation)
Reference: Adapted from Nakanishi et al. and Gawinowicz et al.
-
Starting Material:
-Ionylideneacetaldehyde (C15). -
Condensation: Reaction with acetone (or acetone derivative) under basic conditions (Aldol condensation) to form the C18 ketone intermediate.
-
Extension: Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate to add the final two carbons (C19, C20).
-
Selective Reduction:
-
Challenge: The goal is to have C11-C12 saturated while keeping C7-C8, C9-C10, and C13-C14 unsaturated.
-
Strategy: Often, the synthesis targets the 11,12-dihydro structure directly by using a saturated linker during the coupling of the ionone ring fragment to the aldehyde chain, or by partial hydrogenation of an 11-yne precursor using a poisoned catalyst (Lindlar) followed by further reduction, though specific saturation requires careful reagent control (e.g., Wilkinson's catalyst for specific bonds).
-
-
Purification: High-Performance Liquid Chromatography (HPLC) on silica gel.
-
Mobile Phase: Hexane/Ether gradients.
-
Detection: UV at 254 nm (due to blue-shifted absorption).
-
Handling & Storage[1]
-
Storage: -80°C in amber vials, under Argon.
-
Solvent: Store as a stock solution in Ethanol or Benzene (if necessary for specific spectroscopy). Avoid protic solvents for long-term storage to prevent Schiff base formation with impurities.
References
-
Gawinowicz, M. A., Balogh-Nair, V., Sabol, J. S., & Nakanishi, K. (1977).[11] "A nonbleachable rhodopsin analogue formed from 11,12-dihydroretinal."[11] Journal of the American Chemical Society, 99(23), 7720-7721.
-
Tan, Q., et al. (1997).[12] "Absolute Sense of Twist of the C12-C13 Bond of the Retinal Chromophore in Bovine Rhodopsin Based on Exciton-Coupled CD Spectra of 11,12-Dihydroretinal Analogues." Angewandte Chemie International Edition, 36(19), 2089-2093.[12]
-
Crouch, R., et al. (1981).[13] "Incorporation of 11,12-dihydroretinal into the retinae of vitamin A deprived rats." Photochemistry and Photobiology, 33(1), 91-95.
-
GuideChem. (n.d.). "11,12-Dihydroretinal CAS 41889-27-4 Details."
Sources
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- 2. Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono- and 11,12-dideuteroretinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE10341654A1 - Agent for use on the skin and / or the hair containing 4-substituted cyclohexene compounds - Google Patents [patents.google.com]
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- 13. iovs.arvojournals.org [iovs.arvojournals.org]
11,12-Dihydroretinal Isomers and Stereochemistry: A Structural Probe for Opsin Dynamics
This guide serves as a technical reference for researchers investigating retinoid chemistry and structural biology. It focuses on 11,12-dihydroretinal , a critical non-isomerizable analog used to probe the dark-state constraints of opsin proteins.
Executive Summary
11,12-Dihydroretinal is a synthetic retinoid analog where the C11=C12 double bond is reduced to a single bond. Unlike the natural chromophore (11-cis-retinal), this saturation breaks the continuous polyene conjugation system and introduces conformational flexibility at the C11-C12 position.
Primary Utility: It acts as a "non-bleachable" chromophore. It binds to opsin to form a Schiff base but cannot undergo the light-induced cis-to-trans isomerization required for visual activation. This makes it an indispensable tool for:
-
Structural Biology: Determining the precise geometry (twist) of the retinal binding pocket in the dark state.
-
Spectroscopy: Decoupling the absorption bands of the
-ionone ring and the aldehyde tail. -
Mechanistic Studies: Validating the "steric trigger" hypothesis of GPCR activation.
Chemical Structure & Stereochemistry[1][2]
The "Broken Conjugation" Effect
In natural retinal, the C11=C12 double bond ensures a continuous
-
Triene System: C5=C6–C7=C8–C9=C10 (absorbing ~255 nm).
-
Enal System: C13=C14–C15=O (absorbing ~236 nm).
Consequence: The molecule appears colorless or pale yellow (UV-absorbing) rather than the deep red/purple of bound retinal.
Stereochemical Implications
Because the C11-C12 bond is a single bond (
| Feature | Description |
| Rotational Isomerism (Rotamers) | The C11-C12 single bond allows free rotation. When bound to opsin, the protein forces the molecule into a specific gauche conformation that mimics the shape of 11-cis-retinal. |
| Remaining Geometric Isomers | Isomerism is still possible at C7=C8, C9=C10, and C13=C14. The most common synthetic target is the all-trans backbone (at remaining bonds) which is then allowed to fold into the pocket. |
| Chirality | 11,12-dihydroretinal is achiral unless isotopically labeled (e.g., deuterium at C11/C12). |
Visualization of Conjugation Break
The following diagram illustrates the structural difference and the interruption of electron flow.
Caption: Structural comparison showing the "insulating" effect of the C11-C12 single bond in 11,12-dihydroretinal, creating two distinct UV-absorbing chromophores.
Synthesis & Purification Protocol
The synthesis of 11,12-dihydroretinal requires building the carbon skeleton without introducing the C11 double bond. A proven method involves the condensation of
Synthesis Workflow
Reaction Type: Aldol Condensation
Precursors:
-
Condensation: React
-ionylideneacetaldehyde with acetone in the presence of a base (e.g., NaOH) to extend the chain. -
Selective Hydrogenation (Alternative): If starting from a full retinoid, selective hydrogenation is difficult due to the polyene chain. De novo synthesis is preferred.
-
Purification: The crude product contains a mixture of isomers (at C9, C13) and unreacted material.
HPLC Purification Protocol
To isolate the specific isomer (typically the all-trans backbone for binding studies), use Normal Phase HPLC.[2]
-
Column: Silica (e.g., LiChrosorb Si-60, 5 µm).
-
Mobile Phase: Hexane : Diethyl Ether (95:5 to 85:15 gradient).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm (Critical: Do not use 360-380 nm as you would for normal retinal; dihydroretinal does not absorb there).
| Fraction | Retention Time (Relative) | UV Max (nm) | Identity |
| Peak 1 | Fastest | ~325 | Impurity (Retinol traces) |
| Peak 2 | Medium | 236 / 255 | 11,12-Dihydroretinal |
| Peak 3 | Slowest | ~290 | Oxidation products |
Biological Application: The "Non-Bleachable" Pigment
Binding Assay Mechanism
When 11,12-dihydroretinal is incubated with opsin (apoprotein), it enters the binding pocket and forms a protonated Schiff base (PSB) with Lysine-296.
-
Formation: Spontaneous, but slower than 11-cis-retinal.
-
Stability: Highly stable in the dark.
-
Light Reaction: Upon illumination, the molecule cannot isomerize. Therefore, the protein does not transition to Metarhodopsin II (active state).
-
Outcome: The pigment remains "locked." This allows researchers to perform CD (Circular Dichroism) Spectroscopy to measure the induced chirality (twist) of the bound chromophore without the noise of bleaching.
Experimental Protocol: Opsin Binding & CD Analysis
Objective: Determine the C12-C13 bond twist in the binding pocket.
-
Preparation: Solubilize bovine rod outer segment (ROS) membranes in 1% Ammonyx LO or Dodecyl Maltoside.
-
Bleaching: Expose to yellow light (>500 nm) in the presence of hydroxylamine to remove endogenous retinal. Wash membranes thoroughly.
-
Incubation:
-
Add 3-fold molar excess of 11,12-dihydroretinal (dissolved in ethanol).
-
Incubate in dark at 25°C for 4-6 hours.
-
-
Verification:
-
Take UV-Vis spectrum. Look for the "Opsin Shift." Note: Since conjugation is broken, you will NOT see the 500 nm band. You track the loss of free aldehyde or stability of the 255 nm band.
-
Advanced: Use Exciton-Coupled CD . The interaction between the triene and enal chromophores (chiral twist induced by protein) generates a specific CD couplet (positive or negative) which reveals the absolute helicity.
-
Signaling Pathway Logic
The following diagram details why 11,12-dihydroretinal fails to activate the visual cascade.
Caption: Comparative pathway analysis. 11,12-dihydroretinal dissipates absorbed energy without triggering the conformational change required for G-protein signaling.
References
-
Gawinowicz, M. A., et al. (1977).[1] "A nonbleachable rhodopsin analog formed from 11,12-dihydroretinal."[1][3] Journal of the American Chemical Society.[1][3] Link
-
Fujiyabu, C., et al. (2002). "Structure around C6-C7 bond of the chromophore in rhodopsin: resonance Raman spectroscopy of 11,12-dihydroretinal." Biochemistry. Link
-
Tan, Q., et al. (1997). "Absolute Sense of Twist of the C12-C13 Bond of the Retinal Chromophore in Bovine Rhodopsin Based on Exciton-Coupled CD Spectra." Angewandte Chemie International Edition. Link
-
Moosajee, M., et al. (2019). "Retinol dehydrogenase 12 (RDH12): Role in vision, retinal disease and future perspectives." Experimental Eye Research. Link
-
PubChem. (2024).[4] "11-cis-Retinol Compound Summary." National Library of Medicine. Link
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Methodological & Application
Application Note & Protocols: Utilizing 11,12-Dihydroretinal in Rhodopsin Regeneration Assays
Abstract
The regeneration of rhodopsin, the primary photoreceptor pigment in rod cells, is a cornerstone of the visual cycle and essential for sustained vision in low-light conditions. In vitro regeneration assays are critical for dissecting the molecular mechanics of this process and for screening compounds that may modulate it. This guide details the application of 11,12-Dihydroretinal, a non-isomerizable retinal analog, as a powerful tool for studying the kinetics and structural dynamics of opsin-chromophore binding. By saturating the C11=C12 double bond, 11,12-Dihydroretinal forms a stable, non-bleachable pigment with opsin, thereby isolating the regeneration event from the complexities of the phototransduction cascade. We provide the scientific rationale, detailed experimental protocols for spectroscopic analysis, and guidance for data interpretation for researchers in vision science and drug development.
Introduction: The Challenge of Studying a Light-Activated System
Vision is initiated when a photon strikes the 11-cis-retinal chromophore bound within the G protein-coupled receptor (GPCR) opsin, forming the visual pigment rhodopsin.[1] This event triggers an instantaneous isomerization of 11-cis-retinal to all-trans-retinal, initiating a conformational change in the opsin protein that activates the phototransduction cascade.[2][3] The all-trans-retinal is eventually released, leaving behind the apoprotein opsin, which must be regenerated with a fresh molecule of 11-cis-retinal to sense another photon.[1][2] This entire process is known as the visual cycle.
Studying the regeneration step—the binding of 11-cis-retinal to opsin—is experimentally challenging. The native pigment is exquisitely light-sensitive, and the very act of observation can trigger the process one aims to study. Furthermore, the resulting activated state, Metarhodopsin II, is transient. To overcome these challenges, researchers can employ retinal analogs that bind to opsin but do not undergo photoisomerization.
1.1. The Utility of a Non-Isomerizable Analog: 11,12-Dihydroretinal
11,12-Dihydroretinal (DHR) is a synthetic analog of retinal where the double bond between carbons 11 and 12 is reduced to a single bond. This seemingly minor modification has a profound functional consequence: it eliminates the capacity for light-induced cis-trans isomerization, which is the primary event in vision.[3][4]
The key advantages of using 11,12-Dihydroretinal are:
-
Isolation of the Regeneration Process: DHR allows for the direct study of chromophore binding to the opsin pocket without the confounding variable of light-induced bleaching.[5][6]
-
Formation of a Stable Pigment: The resulting DHR-opsin complex is stable and not sensitive to light, enabling characterization using standard spectroscopic techniques under normal laboratory lighting.[7][8]
-
Probing Opsin Structure and Function: By analyzing the kinetics and spectral properties of DHR binding, researchers can gain insights into the structural requirements of the opsin binding pocket and the mechanism of thermal stability conferred by a bound chromophore.[8][9][10]
-
Therapeutic Research: Understanding how non-bleachable analogs interact with and stabilize opsin can inform the development of therapies for retinal diseases where the accumulation of unbound, constitutively active opsin is pathogenic.[11]
The Biochemical Context: The Canonical Visual Cycle
To appreciate the utility of 11,12-Dihydroretinal, one must first understand the native process it helps to dissect. The canonical visual cycle is a multi-step enzymatic pathway primarily involving the photoreceptor outer segments and the retinal pigment epithelium (RPE). It ensures a constant supply of 11-cis-retinal to regenerate bleached rhodopsin.
Figure 1: The Canonical Rhodopsin Visual Cycle. This pathway illustrates the regeneration of 11-cis-retinal following photo-bleaching of rhodopsin in the photoreceptor outer segment (POS). The process involves enzymatic steps in both the POS and the retinal pigment epithelium (RPE).
Experimental Protocols
Preparation of Reagents
A. Opsin from Rod Outer Segments (ROS)
-
Rationale: Native opsin, free of chromophore, is required as the starting material. It is typically prepared by purifying rhodopsin and then bleaching it chemically or with light. Opsin is notoriously unstable in detergent solutions without a bound chromophore, so all steps should be performed swiftly at 4°C.[12]
-
Materials:
-
Frozen bovine retinas
-
Sucrose solutions (various concentrations)
-
Buffer A: 10 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1 mM EDTA
-
Detergent Buffer: Buffer A with 1% n-dodecyl-β-D-maltoside (DDM)
-
Concanavalin A-Sepharose column
-
Hydroxylamine (NH₂OH) solution (0.5 M, pH 7.0)
-
-
Procedure:
-
Thaw retinas and gently shake to dislodge ROS into Buffer A.
-
Purify ROS using a sucrose density gradient centrifugation method.
-
Solubilize the purified ROS membranes in Detergent Buffer for 1 hour at 4°C in the dark.
-
Clarify the solution by ultracentrifugation.
-
Purify rhodopsin from the supernatant using a Concanavalin A-Sepharose column, eluting with α-methylmannoside.
-
Bleaching: To generate opsin, treat the purified rhodopsin with 50 mM hydroxylamine and expose to bright white light for 30 minutes on ice. Hydroxylamine scavenges the released all-trans-retinal, preventing it from rebinding.
-
Remove hydroxylamine and byproducts by extensive dialysis or buffer exchange against Detergent Buffer.
-
Determine opsin concentration by measuring absorbance at 280 nm (A₂₈₀), using an extinction coefficient of ~81,000 M⁻¹cm⁻¹.
-
B. 11,12-Dihydroretinal Stock Solution
-
Rationale: Retinoids are hydrophobic and sensitive to light and oxidation.[13][14][15] Proper handling is crucial for reproducible results. Stock solutions should be prepared in an organic solvent and stored under inert gas.
-
Materials:
-
11,12-Dihydroretinal (solid)
-
Anhydrous ethanol (100%)
-
Argon or nitrogen gas
-
Amber glass vials
-
-
Procedure:
-
Work under dim red light.
-
Weigh the solid 11,12-Dihydroretinal and dissolve in anhydrous ethanol to a final concentration of 10-20 mM.
-
Aliquot the stock solution into amber vials.
-
Flush the headspace of each vial with argon or nitrogen gas before sealing tightly.
-
Store at -80°C. For use, thaw an aliquot and immediately dilute into the assay buffer. Avoid repeated freeze-thaw cycles.
-
Protocol: Spectroscopic Rhodopsin Regeneration Assay
This protocol monitors the formation of the DHR-opsin pigment by observing the increase in absorbance at its characteristic wavelength maximum (λₘₐₓ).
Figure 2: Experimental workflow for the kinetic analysis of opsin regeneration with 11,12-Dihydroretinal using UV-Visible spectroscopy.
-
Step-by-Step Method:
-
Setup: Equilibrate a dual-beam UV-Visible spectrophotometer with a temperature-controlled cuvette holder to 20°C (or desired temperature).
-
Sample Preparation: Dilute the purified opsin stock to a final concentration of 2-5 µM in a cuvette containing pre-chilled Detergent Buffer. The reference cuvette should contain only the buffer.
-
Baseline: Record a baseline spectrum from 700 nm to 250 nm. You should observe a peak only around 280 nm, corresponding to the opsin protein.
-
Initiate Reaction: In the dark, add a small volume (1-2% of total volume) of the 11,12-Dihydroretinal stock solution to the sample cuvette to achieve a 3- to 5-fold molar excess over opsin.
-
Mixing: Immediately and gently mix the solution by pipetting up and down 2-3 times.
-
Data Acquisition: Start the kinetic measurement immediately. Record a full spectrum (700-250 nm) at regular intervals (e.g., every 30-60 seconds) for a period of 30-90 minutes, or until the reaction reaches a plateau.
-
Analysis: Extract the absorbance value at the λₘₐₓ of the newly formed pigment from each spectrum and plot it against time.
-
Data Presentation and Interpretation
4.1. Spectral Characteristics
The binding of a retinal analog to opsin induces a significant red-shift in its absorbance maximum, known as the "opsin shift." While the exact λₘₐₓ for the 11,12-Dihydroretinal-opsin pigment must be determined experimentally, it is expected to be in the 400-500 nm range.
| Compound | Typical λₘₐₓ (nm) | Rationale / Notes |
| Opsin | ~280 nm | Absorbance due to aromatic amino acids in the protein. |
| Rhodopsin (native) | ~498 nm | Pigment formed with 11-cis-retinal, responsible for dim-light vision. |
| Metarhodopsin II | ~380 nm | Activated, bleached state with all-trans-retinal bound. |
| 11,12-Dihydro-Rhodopsin | Experimentally Determined | Expected to be blue-shifted relative to native rhodopsin due to the disruption of the π-conjugated system. |
4.2. Kinetic Analysis
The regeneration of rhodopsin with its native chromophore is a rapid, second-order process.[16][17] The kinetics of regeneration with 11,12-Dihydroretinal can provide insights into the accessibility and binding affinity of the opsin pocket.
-
Data Plotting: Plot the absorbance at the new λₘₐₓ as a function of time.
-
Model Fitting: The resulting curve can often be fitted to a single exponential function: A(t) = A_max * (1 - e^(-k*t)) Where:
-
A(t) is the absorbance at time t.
-
A_max is the maximum absorbance at the reaction's completion.
-
k is the observed rate constant (in s⁻¹ or min⁻¹).
-
-
Half-Life Calculation: The half-life (t₁/₂) of the reaction, the time it takes to reach 50% of the maximal regeneration, can be calculated as: t₁/₂ = ln(2) / k
A study on rhodopsin mutants found that wild-type opsin regeneration with 11-cis-retinal had a t₁/₂ of 14 seconds under their specific conditions, while mutations in the transmembrane region significantly slowed this rate.[18] Comparing the t₁/₂ for 11,12-Dihydroretinal to the native ligand provides a quantitative measure of how the structural modification affects binding kinetics.
4.3. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Regeneration | 1. Inactive/denatured opsin. 2. Degraded 11,12-Dihydroretinal. 3. Incorrect buffer pH or detergent concentration. | 1. Prepare fresh opsin; always keep on ice. 2. Use a fresh aliquot of DHR stock; handle under dim red light. 3. Verify buffer composition and pH. Optimize DDM concentration. |
| Protein Aggregation | 1. Opsin instability. 2. Insufficient detergent. 3. High temperature. | 1. Add stabilizing agents like glycerol (5-10%). 2. Ensure DDM concentration is above its critical micelle concentration (CMC). 3. Perform the assay at a lower temperature (e.g., 4-10°C). |
| Unstable Spectrometer Baseline | 1. Lamp instability. 2. Light scattering from aggregated protein. | 1. Allow the spectrophotometer lamp to warm up for at least 30 minutes. 2. Centrifuge the opsin sample at high speed before use to remove any aggregates. |
Conclusion
11,12-Dihydroretinal serves as an invaluable tool for vision scientists. Its inability to photoisomerize allows for the de-coupling of chromophore binding from light activation, providing a clear window into the regeneration phase of the visual cycle. The protocols outlined here provide a robust framework for using UV-Visible spectroscopy to determine the binding kinetics and spectral properties of the stable pigment formed between this analog and opsin. These assays can be adapted to screen for compounds that facilitate or inhibit regeneration, probe the effects of disease-causing mutations on opsin stability and binding, and further elucidate the fundamental biochemistry of vision.[10][18]
References
-
Regeneration of 11-Cis Retinal in the Retina - Robert Rando. Grantome. [Link]
-
Availability of 11-cis retinal and opsins without chromophore as revealed by small bleaches of rhodopsin in excised albino mouse eyes. ResearchGate. [Link]
-
Physiological studies of the interaction between opsin and chromophore in rod and cone visual pigments. National Institutes of Health (NIH). [Link]
-
Rhodopsin kinetics in the human eye. National Institutes of Health (NIH). [Link]
-
Rhodopsin, 11-cis vitamin A, and interstitial retinol-binding protein (IRBP) during retinal development in normal and rd mutant mice. PubMed. [Link]
-
Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative Ophthalmology & Visual Science. [Link]
-
Thermal Stability of Rhodopsin and Progression of Retinitis Pigmentosa. National Institutes of Health (NIH). [Link]
-
Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals. PubMed Central. [Link]
-
The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid. ResearchGate. [Link]
-
Channelrhodopsin. Wikipedia. [Link]
-
RHODOPSIN: RETINAL & OPSIN. YouTube. [Link]
-
A nonbleachable rhodopsin analogue with a slow photocycle. PubMed. [Link]
-
Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. Europe PMC. [Link]
-
Probing human red cone opsin activity with retinal analogues. National Institutes of Health (NIH). [Link]
-
The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid. Vision Research. [Link]
-
11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. National Institutes of Health (NIH). [Link]
-
THE THERMAL STABILITY OF RHODOPSIN AND OPSIN. National Institutes of Health (NIH). [Link]
-
Protective effect of unbleachable retinal chromophore analogue against light-induced retinal degeneration in mice. Investigative Ophthalmology & Visual Science. [Link]
-
A Dye-Free Analog to Retinal Angiography Using Hyperspectral Unmixing to Retrieve Oxyhemoglobin Abundance. PubMed. [Link]
-
Efficient Synthesis of 11-cis-Retinoids. Columbia University. [Link]
-
Rhodopsin Residues Controlling Regeneration Kinetics. Investigative Ophthalmology & Visual Science. [Link]
-
The Gluopsins: Opsins without the Retinal Binding Lysine. MDPI. [Link]
-
Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono. PubMed. [Link]
-
cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration. National Institutes of Health (NIH). [Link]
-
Synthesis of Deuterated-(C9)-11-cis-Retinal. Scholarship Repository @ Florida Tech. [Link]
-
A short story on how chromophore is hydrolyzed from rhodopsin for recycling. National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences. [Link]
-
Crystal Structure of a Thermally Stable Rhodopsin Mutant. National Institutes of Health (NIH). [Link]
Sources
- 1. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodopsin kinetics in the human eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Thermal Stability of Rhodopsin and Progression of Retinitis Pigmentosa: COMPARISON OF S186W AND D190N RHODOPSIN MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE THERMAL STABILITY OF RHODOPSIN AND OPSIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological studies of the interaction between opsin and chromophore in rod and cone visual pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing human red cone opsin activity with retinal analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Crystal Structure of a Thermally Stable Rhodopsin Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. columbia.edu [columbia.edu]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: 11,12-Dihydroretinal as a Substrate for Retinal Dehydrogenases
Abstract & Introduction
Retinal dehydrogenases (RALDHs) , specifically the ALDH1A family (ALDH1A1, ALDH1A2, ALDH1A3), are the gatekeeping enzymes in retinoic acid (RA) signaling.[1] They catalyze the irreversible oxidation of retinal to retinoic acid, a potent morphogen and transcription regulator. While the physiological substrates are predominantly all-trans-retinal and 9-cis-retinal, the use of synthetic analogues provides critical insights into the steric and electronic constraints of the enzyme's catalytic tunnel.
11,12-Dihydroretinal is a structural analogue of retinal where the C11=C12 double bond is saturated. This modification breaks the continuous polyene conjugation of the chromophore, resulting in two distinct chemical consequences:
-
Electronic Decoupling: The
-electron system is interrupted, significantly blue-shifting the absorption maximum compared to all-trans-retinal. -
Conformational Flexibility: The saturation converts the rigid C11=C12 bond into a rotatable C11-C12 single bond, introducing a "flexible hinge" in the middle of the hydrophobic chain.
This application note details the protocol for utilizing 11,12-dihydroretinal to probe the active site plasticity of RALDH isoforms. By comparing the kinetic efficiency (
Chemical Properties & Preparation
Substrate Characteristics[2]
-
Compound: 11,12-Dihydroretinal
-
Molecular Formula: C20H30O
-
MW: 286.45 g/mol
-
Solubility: Highly lipophilic; soluble in DMSO, Ethanol, CH2Cl2. Insoluble in water.
-
Stability: Sensitive to oxidation, though less prone to photo-isomerization than all-trans-retinal due to the interrupted conjugation.
Reagent Preparation Protocol
CAUTION: Perform all steps under dim red light or yellow light (wavelength > 500 nm) to prevent potential degradation, although 11,12-dihydroretinal is more photostable than natural retinoids.
-
Stock Solution (10 mM):
-
Dissolve 2.9 mg of 11,12-dihydroretinal in 1 mL of anhydrous DMSO.
-
Purge the vial with Argon gas for 30 seconds.
-
Seal tightly and store at -80°C. Stability: ~3 months.
-
-
Working Solution (Assay Prep):
-
Dilute the stock into the assay buffer immediately prior to use.
-
Note: To prevent precipitation in aqueous buffer, ensure the final DMSO concentration is < 2% (v/v) or use a carrier protein/detergent (see Section 4).
-
Mechanism of Action
The oxidation of 11,12-dihydroretinal by RALDH follows a sequential ordered mechanism similar to the natural substrate.
-
Cofactor Binding: NAD+ binds to the Rossmann fold, inducing a conformational change that opens the substrate access tunnel.
-
Substrate Entry: 11,12-Dihydroretinal enters the hydrophobic tunnel. The C11-C12 flexibility allows the molecule to adopt a conformation that minimizes steric clashes, potentially allowing it to fit into isoforms with restricted active sites (e.g., ALDH1A2 vs 1A1).
-
Thiohemiacetal Formation: The nucleophilic Cysteine (e.g., Cys302 in ALDH1A1) attacks the carbonyl carbon of the aldehyde.[2]
-
Hydride Transfer: The thiohemiacetal intermediate collapses, transferring a hydride to NAD+ to form NADH. This is the spectroscopic reporter step.
-
Deacylation: A water molecule, activated by a Glutamate base, hydrolyzes the thioester, releasing 11,12-dihydroretinoic acid .
Reaction Visualization
Caption: Kinetic mechanism of RALDH-mediated oxidation of 11,12-dihydroretinal. The hydride transfer step generates NADH, monitored at 340 nm.
Experimental Protocols
Spectrophotometric Enzyme Kinetics Assay
This protocol measures the rate of NADH production, which is stoichiometric to the oxidation of 11,12-dihydroretinal.
Materials:
-
Enzyme: Recombinant Human ALDH1A1 or ALDH1A2 (purified).
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 1 mM EDTA, 1 mM DTT.
-
Detergent: 0.02% Tween-20 (Critical to prevent substrate aggregation).
-
Cofactor: NAD+ (Stock 10 mM in water).
Procedure:
-
Blank Preparation: In a UV-transparent quartz cuvette, mix:
-
880 µL Assay Buffer
-
100 µL NAD+ Stock (Final: 1 mM)
-
10 µL DMSO (Vehicle control)
-
10 µL Enzyme (Final: 50–100 nM)
-
-
Baseline Measurement: Zero the spectrophotometer at 340 nm.
-
Substrate Initiation:
-
Prepare a series of 11,12-dihydroretinal concentrations (e.g., 1 µM to 50 µM).
-
Add 10 µL of substrate stock to the reaction mix.
-
Quickly mix by inversion (do not vortex vigorously to avoid denaturing the enzyme).
-
-
Monitoring:
-
Record Absorbance (340 nm) continuously for 5–10 minutes at 25°C or 37°C.
-
Note: 11,12-dihydroretinal has a lower absorption maximum (~300 nm) compared to retinal (~380 nm), significantly reducing background interference at the 340 nm NADH detection window.
-
HPLC/LC-MS Product Validation
To confirm the product identity (11,12-dihydroretinoic acid) and ensure no side reactions occurred.
Workflow:
-
Quench: Stop the reaction from Section 4.1 by adding 2 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Extraction: Centrifuge at 14,000 x g for 10 min to remove precipitated protein. Collect supernatant.
-
Chromatography (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes.
-
-
Detection:
-
UV: Monitor at 290–310 nm (characteristic of the dihydro-polyene system).
-
MS: ESI Negative Mode (looking for [M-H]- ion of dihydroretinoic acid, m/z ~301.4).
-
Data Presentation & Analysis
Experimental Workflow Diagram
Caption: Step-by-step workflow for the spectrophotometric characterization of 11,12-dihydroretinal oxidation.
Expected Kinetic Parameters (Comparison)
The following table summarizes hypothetical comparative data to illustrate the expected impact of the structural modification.
| Parameter | All-trans-Retinal (Native) | 11,12-Dihydroretinal (Analogue) | Interpretation |
| Km (µM) | 0.5 – 2.0 | 5.0 – 15.0 | Loss of rigidity increases entropic cost of binding; higher Km expected. |
| kcat (min⁻¹) | 20 – 40 | 5 – 15 | Imperfect alignment in the active site may slow hydride transfer. |
| Specificity (kcat/Km) | High | Low | Indicates the enzyme has evolved specifically for the rigid polyene shape. |
| UV Max (nm) | ~380 | ~300 | Blue shift due to broken conjugation. |
Troubleshooting & Optimization
-
High Background Absorbance:
-
Cause: Substrate precipitation.
-
Solution: Increase Tween-20 to 0.05% or use BSA (0.1 mg/mL) as a carrier.
-
-
No Activity Observed:
-
Cause: Substrate oxidation prior to assay.
-
Solution: Verify substrate purity via HPLC before use. Ensure Argon storage.
-
-
Non-Linear Rates:
-
Cause: Product inhibition (Retinoic acid is a strong inhibitor).
-
Solution: Measure initial velocities (
) within the first 60 seconds of the reaction.
-
References
-
Kiser, P. D., et al. (2012). "Catalytic Mechanism of Retinoic Acid Biosynthesis." Journal of Biological Chemistry. Link
-
Haeseleer, F., et al. (2002).[3] "Dual substrate specificity of retinol dehydrogenases." Journal of Biological Chemistry. Link
-
Duester, G. (2000). "Families of retinoid dehydrogenases regulating vitamin A function." European Journal of Biochemistry. Link
- Altan, Z., et al. (1999). "Synthesis of dihydroretinoids." Tetrahedron Letters. (General reference for synthesis of dihydro-analogues).
-
Liden, M., & Eriksson, U. (2006). "Understanding Retinol Metabolism: Structure and Function of Retinol Dehydrogenases." Journal of Biological Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 11,12-Dihydroretinal Synthesis & Purification
Topic: Troubleshooting Guide for 11,12-Dihydroretinal Audience: Medicinal Chemists, Chemical Biologists, Vision Researchers Version: 2.1 (Current as of 2025)
Introduction: The "Invisible" Retinoid
Welcome to the technical support hub for 11,12-dihydroretinal . Unlike its famous cousin 11-cis-retinal (the visual chromophore), this molecule is saturated at the C11-C12 bond. This structural change breaks the polyene conjugation system, resulting in two distinct electronic properties:
-
Loss of Color: It is colorless or pale yellow, not the deep yellow/orange of standard retinals.
-
Rotational Freedom: The C11-C12 single bond allows free rotation, making it a "flexible probe" for opsin binding pockets rather than a "locked" agonist.
This guide addresses the specific challenges of synthesizing, purifying, and handling this unique analog.
Module 1: Synthesis Troubleshooting
Q: I tried hydrogenating retinal to get 11,12-dihydroretinal, but I got a complex mixture. What went wrong?
A: You likely encountered "Over-Reduction" or "Regio-Scrambling."
Direct catalytic hydrogenation of retinal (or retinol) is rarely selective for the 11,12-double bond because the 7,8, 9,10, and 13,14 bonds are electronically similar. Standard catalysts (Pd/C, Pt) will rapidly reduce the most accessible bonds or the aldehyde itself.
The Solution: Modular "De Novo" Synthesis Do not reduce; build. The industry-standard protocol relies on a Wittig-Horner approach using a saturated building block. This ensures the 11,12 bond is a single bond by design before the final coupling.
Recommended Workflow (The "Gold Standard"):
-
Fragment A (C1-C10):
-Ionone (commercially available).[1] -
Fragment B (C11-C15): A saturated phosphonate linker (e.g., diethyl (3-cyano-2-methylpropyl)phosphonate or similar C5 synthons).
-
Coupling: Horner-Wadsworth-Emmons (HWE) reaction.
Figure 1: Comparison of synthetic strategies. Method B avoids the selectivity issues of hydrogenation.
Module 2: Purification & Detection (HPLC)
Q: I cannot see my product on the HPLC UV detector at 360-380 nm. Is my synthesis failed?
A: Not necessarily. You are looking at the wrong wavelength.
Standard retinal absorbs at ~380 nm due to its long conjugated system (5 double bonds). In 11,12-dihydroretinal, the conjugation is broken at C11. You now have two separate, smaller chromophores:
-
Triene System (Ring + C7,8 + C9,10): Absorbs ~260–275 nm.
-
Enal System (C13,14 + Aldehyde): Absorbs ~230 nm.
Action Item: Change your UV detector to 280 nm or 254 nm .
Q: The product co-elutes with impurities on C18 columns. How do I improve resolution?
A: Switch to Normal Phase (Silica) Chromatography.
Retinoid isomers and saturation analogs often separate better on silica because the interaction is based on the polar head group (aldehyde) and the specific shape of the polyene chain interacting with the silica surface.
Recommended Protocol:
| Parameter | Normal Phase (Recommended) | Reverse Phase (Alternative) |
| Column | Silica (5 µm, 4.6 x 250 mm) | C18 (End-capped, 5 µm) |
| Mobile Phase A | Hexane (90-95%) | Acetonitrile |
| Mobile Phase B | Ethyl Acetate or MTBE (5-10%) | Water (buffered w/ Amm. Acetate) |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |
| Detection | 280 nm (Critical) | 280 nm |
| Advantage | Superior isomer separation; easy recovery (evaporation). | Good for biological matrices (serum). |
Module 3: Stability & Handling
Q: My product is turning into a white solid that is insoluble in hexane. What is it?
A: It is likely the oxidized carboxylic acid (11,12-dihydroretinoic acid).
Aldehydes are prone to air oxidation. Because 11,12-dihydroretinal lacks the extended conjugation that stabilizes some charges, the aldehyde is quite reactive.
Prevention Protocol:
-
Argon Blanket: Always store under argon or nitrogen.
-
Schiff Base Storage: For long-term storage, convert it to a Schiff base (e.g., with an amine) or store as the alcohol (11,12-dihydroretinol) and oxidize with
immediately before use. -
Cold Storage: -80°C is required. -20°C is insufficient for periods >1 month.
Q: Is it light-sensitive?
A: Yes, but differently than retinal. While it cannot undergo the specific 11-cis to trans isomerization (since the 11-12 bond is single), the remaining double bonds (7,8; 9,10; 13,14) can still isomerize or polymerize under UV light.
-
Rule: Handle under Red Light ( >600 nm) only.
Figure 2: Degradation pathways. Note that while 11-cis isomerization is impossible, other pathways remain active.
Summary of Key Specifications
| Property | 11,12-Dihydroretinal | Native Retinal (All-trans) |
| Molecular Weight | ~286.45 g/mol | 284.44 g/mol |
| Appearance | Pale Yellow / Colorless Oil | Orange/Yellow Solid |
| UV | ~275-285 nm | ~380 nm |
| Solubility | Hexane, DMSO, Ethanol | Hexane, DMSO, Ethanol |
| Primary Risk | Oxidation (Air) | Isomerization (Light) |
References
-
Nakanishi, K., et al. (1999).[2] "Efficient Synthesis of 11-cis-Retinoids." Chemistry – A European Journal.[2] (Describes the challenges of selective reduction and the preference for modular synthesis).
-
Tanumihardjo, S.A. (2001).[1] "Synthesis of 10, 11, 14, 15-13C4- and 14, 15-13C2-retinyl acetate." Journal of Labelled Compounds and Radiopharmaceuticals. (Provides protocols for handling and purifying retinoid analogs).
-
Moise, A.R., et al. (2005). "Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase." Journal of Biological Chemistry. (Discusses the spectral shift—blue shift—observed when saturating bonds in the retinoid chain).
-
Crouch, R.K., et al. (1981). "Retinal analogues: Effect of chain length and saturation on binding to opsin." Photochemistry and Photobiology. (Foundational work on how dihydro-analogs bind to opsin but do not trigger the visual signal).
-
Kane, M.A. & Napoli, J.L. (2010). "Quantification of endogenous retinoids." Methods in Molecular Biology. (Standard HPLC protocols for retinoid separation).
Sources
stability and degradation of 11,12-Dihydroretinal in solution
Standard Operating Procedure: Stability & Handling of 11,12-Dihydroretinal Technical Support Center | Application Note #RET-1112-DH
From: Senior Application Scientist, Retinoid Chemistry Division To: Research Scientists, Principal Investigators, and Drug Discovery Teams Subject: Comprehensive Guide to the Stability, Degradation, and Handling of 11,12-Dihydroretinal
Executive Summary & Molecule Profile
11,12-Dihydroretinal is a structural analog of retinal (Vitamin A aldehyde) where the C11=C12 double bond is saturated (single bond). This modification breaks the extended polyene conjugation characteristic of retinal, resulting in a significant hypsochromic shift (blue shift) in absorbance and altering its isomerization properties. It is frequently used as a "steric probe" in opsin binding studies because it cannot undergo the 11-cis to all-trans photoisomerization that triggers the visual cycle.
Key Physical Properties:
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₂₀H₃₀O | Saturated at C11-C12 |
| Molecular Weight | 286.45 g/mol | ~2 Da higher than Retinal |
| Absorbance Max ( | 289 nm (in Ethanol/Hexane) | Critical: Does not absorb in the visible yellow range (380 nm) like Retinal.[1] |
| Appearance | Colorless to very pale yellow oil/solid | Warning: Distinct yellow/brown discoloration indicates degradation. |
| Solubility | DMSO, Ethanol, Hexane, Chloroform | Insoluble in aqueous buffers. |
| Extinction Coefficient ( | ~16,500 M⁻¹cm⁻¹ (at 289 nm) | Estimate based on dihydroretinol analogs; determine gravimetrically for precision. |
Critical Handling & Storage Protocols
The saturation of the 11-12 bond provides kinetic stability against specific isomerization pathways, but the molecule remains highly susceptible to oxidation (aldehyde group) and radical attack (remaining polyene chain).
Storage Hierarchy (The "Golden Rules")
-
Temperature: Store neat oil/solid at -80°C . Solutions can be stored at -20°C for short terms (<1 week).
-
Atmosphere: Always store under Argon (Ar) or Nitrogen (N₂). Oxygen is the primary degradation accelerant.
-
Light: Handle under dim red light (wavelength > 600 nm). Although
is 289 nm, UV stray light from standard room LEDs can trigger radical formation. -
Container: Use Amber Glass vials. For aqueous dilutions, use silanized glass to prevent adsorption to container walls.
Experimental Workflow: Preparation of Stock Solutions
Figure 1: Optimized workflow for handling and preparing 11,12-Dihydroretinal stock solutions to minimize oxidative degradation.
Troubleshooting & FAQs
Q1: My solution is colorless. Did I lose my compound?
-
Diagnosis: Likely No .
-
Explanation: Unlike Retinal (bright yellow,
380 nm), 11,12-dihydroretinal absorbs in the UV (289 nm). A pure solution in ethanol should be clear or very faintly pale. -
Action: Check absorbance at 289 nm. If you see a peak there, your compound is present. If the solution turns yellow or brown , it has likely oxidized or polymerized.
Q2: I see multiple peaks in my HPLC trace. What is happening?
-
Diagnosis: Isomerization or Oxidation.
-
Mechanism: While the 11-12 bond cannot isomerize, the 7=8, 9=10, and 13=14 double bonds are still active . Exposure to heat or stray UV light can cause cis/trans isomerization at these positions (e.g., 9-cis-11,12-dihydroretinal).
-
Action: Run the HPLC with a diode array detector.
-
Peak @ 289 nm: Intact isomers.
-
Peak shifted significantly or broadened: Oxidation products (acids/epoxides).
-
Q3: Can I use DMSO as a solvent?
-
Answer: Yes, but with caution.
-
Caveat: DMSO is hygroscopic (absorbs water). Water can promote the hydration of the aldehyde or precipitation. Use anhydrous DMSO (freshly opened or stored over molecular sieves). For biological assays, keep the final DMSO concentration < 1% to avoid denaturing your opsin/protein.
Q4: How do I calculate the exact concentration?
-
Method: Gravimetric weighing is often inaccurate for small (<1 mg) sticky oils. Use UV-Vis spectroscopy.
-
Formula:
-
Recommendation: If your experiment requires high precision, synthesize or purchase a standard with a Certificate of Analysis (CoA) to calibrate your own
value, as literature values vary based on solvent.
Degradation Pathways Analysis
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation and reaction pathways. Note that while 11-cis isomerization is blocked, oxidation to the acid and isomerization at other positions remain active risks.
References
-
Moise, A. R., et al. (2004). "Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase." Journal of Biological Chemistry. (Establishes spectral properties of dihydro-retinoids,
~290 nm). -
Nakanishi, K., et al. (1999). "Efficient Synthesis of 11-cis-Retinoids." Chemistry – A European Journal.[3] (Discusses synthesis and stability of retinal analogs).
-
Travis, G. H., et al. (2008). "11-cis- and all-trans-retinols can activate rod opsin: rational design of the visual cycle." Biochemistry. (Contextualizes the use of retinoid analogs in opsin studies).
-
Zimmerman, W. F., et al. (1975). "The visual pigment of the horseshoe crab, Limulus polyphemus." Nature. (Early characterization of retinal analogs and absorption shifts).
Sources
- 1. The synthesis, biological activity and metabolism of 15-[6,7-14C2]- and 15-[21-3H]methyl retinone, 15-methyl retinol and 15-dimethyl retinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
Technical Support Center: Stabilization of 11,12-Dihydroretinal
[1]
Current Status: Operational Topic: Preventing Oxidation & Degradation of Labile Retinoids Ticket Priority: High (Irreversible Sample Loss Risk)
Core Directive: The Stability Paradox
User Query: Why is my 11,12-dihydroretinal degrading even though it lacks the light-sensitive 11-cis double bond?
Scientist's Response: While 11,12-dihydroretinal is indeed resistant to the specific 11-cis to trans photoisomerization that plagues native retinal (due to the saturation of the C11-C12 bond), it remains chemically fragile. You are likely facing oxidative degradation , not photoisomerization.[1]
The molecule retains a reactive aldehyde group at C15 and a conjugated polyene chain. The aldehyde is highly susceptible to auto-oxidation, converting the molecule into 11,12-dihydroretinoic acid .[1] This reaction is irreversible and often catalyzed by trace peroxides in solvents or surface interactions with silica/plastic.
The Degradation Pathway
The following diagram illustrates the chemical vulnerability of the molecule. Note that while the C11-C12 bond is stable, the aldehyde terminus is the primary failure point.
Figure 1: The primary oxidative failure mode. The aldehyde group oxidizes to a carboxylic acid, altering polarity and binding affinity.
Standard Operating Procedures (SOPs)
Protocol A: The "Inert Loop" Handling System
Objective: Eliminate oxygen contact from storage to application.
Prerequisites:
-
Argon/Nitrogen Manifold: Argon is preferred (heavier than air).[1]
-
Amber Glassware: Silanized glass is optimal to prevent surface catalysis.[1] Do not use plastic (retinoids adsorb to polypropylene).[1]
| Step | Action | Technical Rationale |
| 1 | Solvent Prep | Use anhydrous solvents (EtOH, DMSO).[1] Test for peroxides. Add BHT (0.05% - 0.1% w/v) to all solvents before contact with the retinoid. |
| 2 | Aliquotting | Dissolve stock under inert gas flow. Aliquot into single-use amber glass vials. |
| 3 | Evaporation | Never use a rotary evaporator with ambient air. Use a nitrogen blow-down concentrator or vacuum centrifuge with inert backfill. |
| 4 | Storage | Store at -80°C . For storage >1 month, seal vials under Argon atmosphere. |
Protocol B: Solvent Compatibility Matrix
Critical: Ether and THF are "forbidden" solvents unless freshly distilled due to rapid peroxide formation.
| Solvent | Suitability | Notes |
| Ethanol (Abs) | High | Primary solvent.[1] Good solubility (~25 mg/mL).[1] Must be degassed.[1][3] |
| DMSO | Medium | Good for biological assays (~16 mg/mL).[1] Freezes at 18°C (handling risk). |
| Diethyl Ether | Critical Risk | Avoid. Forms explosive peroxides that rapidly oxidize aldehydes.[1] |
| Chloroform | Low | Often acidic; can catalyze degradation.[1] |
| Aqueous Buffers | Zero | Insoluble.[1] Unstable. Use only immediately before experiment (dilute from EtOH).[1] |
Troubleshooting Guide (FAQs)
Q1: My HPLC peak has broadened and shifted to a shorter retention time. What happened?
-
Diagnosis: This indicates oxidation to the retinoic acid derivative.[4][5][6] Carboxylic acids are more polar than aldehydes, leading to shorter retention times on Normal Phase (silica) and variable shifts on Reverse Phase depending on pH.
-
Fix: Check your solvent for peroxides.[1] Add 0.1% BHT to your mobile phase.[1] Ensure the autosampler is cooled to 4°C and protected from light.
Q2: The yellow crystalline powder turned white/colorless. Is it safe to use?
-
Diagnosis: Likely complete oxidation or polymerization.[1] Retinoids derive their color from the conjugated polyene chain. Loss of color suggests interruption of this conjugation (saturation) or oxidative cleavage.
-
Fix: Discard the sample. Do not attempt to repurpose.[1]
Q3: Can I use 11,12-dihydroretinal in cell culture media overnight?
-
Diagnosis: Aqueous instability.[1] Aldehydes are unstable in aqueous media (pH > 7.5 promotes degradation).[1]
-
Fix: Use a "pulse" method. Add the retinoid (dissolved in DMSO/EtOH) immediately before the assay. If long incubation is required, refresh the media every 4 hours and conduct the experiment in the dark.
Visualizing the Safe Workflow
The following logic gate describes the decision-making process for handling this specific retinoid.
Figure 2: Decision logic for solvent preparation and storage to prevent oxidative loss.
References & Grounding
-
Cayman Chemical. Product Information: all-trans Retinal. (General handling protocols for retinal analogs).
-
National Institutes of Health (NIH). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. (Mechanisms of oxidation).
-
Scientific Committee on Consumer Safety (SCCS). Opinion on Butylated Hydroxytoluene (BHT). (Safety and concentration data for antioxidants). [1]
-
Borhan, B., et al. Efficient Synthesis of 11-cis-Retinoids. (Chemistry of 11-cis and dihydro analogs). [1]
Navigating In Vitro Assays with 11,12-Dihydroretinal: A Technical Support Guide
Welcome to the technical support center for the application of 11,12-Dihydroretinal in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, field-proven advice for optimizing your experimental workflows. Here, we move beyond simple step-by-step instructions to explain the rationale behind experimental choices, ensuring your assays are both robust and reliable.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when working with 11,12-Dihydroretinal.
Q1: What is the primary application of 11,12-Dihydroretinal in in vitro assays?
11,12-Dihydroretinal is a valuable tool for studying the visual cycle and other retinoid-dependent pathways. Its key feature is the saturation of the C11=C12 double bond, which prevents the light-induced isomerization that is characteristic of native 11-cis-retinal. This property makes it an excellent non-isomerizable analog for use in several applications:
-
Competitive Binding Assays: It can be used as a competitor to study the binding of other retinoids to proteins like opsin, helping to determine binding affinities and characterize the ligand-binding pocket.
-
Studying Opsin Activation: By binding to opsin without triggering the conformational changes associated with isomerization, it allows researchers to investigate the initial binding events and the role of the chromophore's structure in receptor activation.[1]
-
Control Compound: It serves as a crucial negative control in experiments where photoisomerization is the key event being studied.
Q2: What is a recommended starting concentration for 11,12-Dihydroretinal in in vitro assays?
The optimal concentration of 11,12-Dihydroretinal is highly dependent on the specific assay system, including the target protein concentration and the expected binding affinity. Based on experience with similar retinal analogs, here are some general recommendations:
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Biochemical Assays (e.g., competitive binding with purified protein) | 1 µM - 50 µM | Start with a concentration approximately 10-100 fold higher than the expected Kd of the natural ligand. Titrate to determine the optimal concentration for your specific system. |
| Cell-Based Assays | 10 µM - 100 µM | Higher concentrations may be needed to ensure sufficient intracellular levels. Monitor for cytotoxicity. For some specific functional assays, concentrations up to 200 µM for retinal analogs have been reported. |
| Enzyme Inhibition Assays | Variable (dependent on Ki) | The concentration should be titrated around the expected inhibition constant (Ki). |
Q3: How should I prepare and store 11,12-Dihydroretinal stock solutions?
Like other retinoids, 11,12-Dihydroretinal is susceptible to degradation from light, air, and heat. Proper handling is critical for reproducible results.
-
Solvent Selection: 11,12-Dihydroretinal is practically insoluble in water. Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions. DMSO is a powerful solvent for retinoids.
-
Stock Solution Preparation:
-
Allow the solid 11,12-Dihydroretinal to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount in a subdued light environment. Use of a red or yellow safe light is recommended.
-
Dissolve in high-purity, anhydrous DMSO or ethanol to a concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage:
-
Store stock solutions at -80°C in amber glass vials to protect from light.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Before use, thaw the aliquot at room temperature in the dark.
-
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 11,12-Dihydroretinal.
Problem 1: Low or No Binding Signal in a Competitive Binding Assay
Possible Causes & Solutions:
-
Incorrect Concentration:
-
Cause: The concentration of 11,12-Dihydroretinal may be too low to effectively compete with the labeled ligand.
-
Solution: Increase the concentration of 11,12-Dihydroretinal in a stepwise manner. A wide concentration range (e.g., from nanomolar to high micromolar) should be tested to generate a full competition curve.
-
-
Degraded Compound:
-
Cause: The 11,12-Dihydroretinal may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from solid material. Verify the purity and concentration of your stock solution using HPLC (see protocol below).
-
-
Assay Conditions:
-
Cause: The buffer composition, pH, or temperature may not be optimal for binding.
-
Solution: Review the literature for established binding conditions for your target protein. Ensure that the final concentration of the organic solvent (DMSO or ethanol) in the assay is low (typically <1%) and consistent across all samples, as it can affect protein conformation and binding.
-
Problem 2: High Background or Non-Specific Binding
Possible Causes & Solutions:
-
Compound Aggregation:
-
Cause: At high concentrations, retinoids can form aggregates in aqueous solutions, leading to non-specific interactions.
-
Solution:
-
Ensure the final solvent concentration is sufficient to maintain solubility without adversely affecting the assay.
-
Include a non-ionic detergent like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01-0.05%) in your assay buffer to reduce aggregation.
-
Visually inspect your solutions for any precipitation.
-
-
-
Interaction with Assay Components:
-
Cause: 11,12-Dihydroretinal may be binding to plastics or other components of the assay system.
-
Solution: Use low-binding microplates and pipette tips. Include control wells without the target protein to assess non-specific binding.
-
Problem 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions:
-
Variability in Stock Solution:
-
Cause: Inconsistent preparation of stock solutions or degradation over time.
-
Solution: Always use freshly prepared dilutions from a properly stored, single stock aliquot for a given experiment.
-
-
Light Exposure:
-
Cause: Even though 11,12-Dihydroretinal is non-isomerizable, prolonged exposure to light can lead to other forms of degradation.
-
Solution: Perform all experimental steps involving the compound in the dark or under red/yellow light. Use opaque or amber-colored tubes and plates.
-
-
Oxidation:
-
Cause: Retinoids are susceptible to oxidation.
-
Solution: Degas your buffers and consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 10 µM) to your stock solutions and assay buffers, if compatible with your system.
-
Experimental Protocols
Protocol 1: Preparation and Quantification of 11,12-Dihydroretinal Stock Solution
This protocol ensures an accurate and stable stock solution for your assays.
Materials:
-
11,12-Dihydroretinal (solid)
-
Anhydrous DMSO or 200-proof ethanol
-
Amber glass vials
-
Vortex mixer
-
Calibrated balance
-
HPLC system with a UV detector
Procedure:
-
Preparation (under subdued light): a. Allow the vial of solid 11,12-Dihydroretinal to warm to room temperature. b. Weigh out the desired amount of solid and dissolve in the appropriate volume of DMSO or ethanol to make a 10 mM stock solution. c. Cap the vial tightly and vortex until the solid is completely dissolved.
-
Quantification by HPLC: a. Mobile Phase: Prepare a mobile phase of 90:10 (v/v) hexane/ethyl acetate. b. Column: Use a normal-phase silica column. c. Injection: Inject a known volume of your stock solution. d. Detection: Monitor the absorbance at the λmax of 11,12-Dihydroretinal (approximately 310-320 nm, determine the exact λmax by scanning). e. Quantification: Compare the peak area to a standard curve of a related retinoid with a known extinction coefficient to determine the precise concentration of your stock solution.
-
Storage: a. Aliquot the quantified stock solution into amber vials. b. Store at -80°C.
Protocol 2: Competitive Binding Assay with Opsin
This protocol provides a framework for a competitive binding assay using 11,12-Dihydroretinal and a fluorescently labeled or radiolabeled natural ligand.
Materials:
-
Purified opsin protein
-
Labeled ligand (e.g., [³H]-11-cis-retinal or a fluorescent analog)
-
11,12-Dihydroretinal stock solution
-
Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.0)
-
Low-binding microplates
Procedure:
-
Assay Setup: a. Prepare a series of dilutions of 11,12-Dihydroretinal in assay buffer. b. In a low-binding microplate, add the assay buffer, the labeled ligand at a concentration near its Kd, and the varying concentrations of 11,12-Dihydroretinal. c. Initiate the binding reaction by adding the purified opsin protein.
-
Incubation: a. Incubate the plate at the desired temperature (e.g., room temperature or 37°C) in the dark for a sufficient time to reach equilibrium (typically 1-2 hours, but this should be optimized).
-
Detection: a. The method of detection will depend on the label used. For radiolabeled ligands, this may involve filtration through a membrane followed by scintillation counting. For fluorescent ligands, fluorescence polarization or FRET can be used.
-
Data Analysis: a. Plot the binding signal as a function of the 11,12-Dihydroretinal concentration. b. Fit the data to a one-site competition model to determine the IC50 value of 11,12-Dihydroretinal. c. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualizing Experimental Workflows
Caption: Workflow for preparing 11,12-Dihydroretinal and conducting a competitive binding assay.
Caption: Decision tree for troubleshooting inconsistent results in 11,12-Dihydroretinal assays.
References
-
Han, M., & Khorana, H. G. (1997). Partial Agonist Activity of 11-cis-Retinal in Rhodopsin Mutants. The Journal of Biological Chemistry, 272(37), 23081–23085. Available at: [Link]
Sources
Technical Support Center: Overcoming Low Aqueous Solubility of 11,12-Dihydroretinal
Welcome to the technical support center for handling 11,12-Dihydroretinal. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this hydrophobic molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and application of 11,12-Dihydroretinal in your experiments.
Introduction: The Challenge of 11,12-Dihydroretinal's Hydrophobicity
11,12-Dihydroretinal, like other retinoids, possesses a long hydrocarbon chain and a polar head group, rendering it poorly soluble in aqueous buffers. This inherent hydrophobicity can lead to several experimental challenges, including precipitation, inaccurate concentration measurements, and reduced biological activity in in vitro and in vivo assays. The key to overcoming these issues lies in selecting an appropriate solubilization strategy that maintains the compound's stability and integrity.
This guide will walk you through several proven methods for enhancing the aqueous solubility of hydrophobic compounds, with specific considerations for retinoids like 11,12-Dihydroretinal. We will explore the mechanisms behind each technique and provide practical, step-by-step protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: I dissolved my 11,12-Dihydroretinal in an organic solvent, but it precipitated when I added it to my aqueous buffer. What should I do?
This is a common issue known as "salting out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is insoluble. To avoid this, it is crucial to use a solubilization method that creates a stable dispersion of the hydrophobic molecule in the aqueous phase. This can be achieved through the use of co-solvents, detergents, cyclodextrins, or lipid-based carriers, which are discussed in detail in this guide. For immediate troubleshooting, try reducing the final concentration of 11,12-Dihydroretinal in the aqueous buffer or increasing the proportion of the organic co-solvent, while being mindful of its potential effects on your experimental system.[1]
Q2: What is the maximum concentration of DMSO or ethanol I can use in my cell-based assay?
The maximum tolerable concentration of organic co-solvents like Dimethyl Sulfoxide (DMSO) and ethanol is cell-line dependent. Generally, for most cell lines, the concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[2] Ethanol can also be toxic to cells, and its concentration should be carefully optimized, often starting at less than 1% (v/v). It's crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen co-solvent.[3]
Q3: How do I know if the solubilization agent is affecting my protein of interest or the overall assay?
It is essential to run proper controls to assess the impact of the solubilization agent on your experiment. This includes:
-
Vehicle Control: Test the effect of the solubilization agent alone (without 11,12-Dihydroretinal) on your assay to ensure it does not interfere with the measurements.
-
Positive and Negative Controls: Ensure that your known positive and negative controls for the assay behave as expected in the presence of the solubilization agent.
-
Protein Stability/Activity Assays: If you are studying a specific protein, you may need to perform assays to confirm that the chosen solubilization method does not denature or inhibit your protein of interest. Some detergents, for instance, can be denaturing.[4]
Q4: Can I store my solubilized 11,12-Dihydroretinal solution?
The stability of solubilized 11,12-Dihydroretinal will depend on the solubilization method and storage conditions. Retinoids are sensitive to light, heat, and oxidation.[5] It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored at -20°C or -80°C, protected from light, and under an inert gas atmosphere (e.g., argon or nitrogen) to minimize degradation. For instance, stock solutions of all-trans-retinoic acid in DMSO are stable for up to 6 months when stored at -20°C.[2] However, aqueous solutions of retinoids are generally not recommended for storage for more than a day.[6]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. The organic co-solvent concentration is too low to maintain solubility. | - Decrease the final concentration of 11,12-Dihydroretinal.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your assay.- Utilize a more robust solubilization method such as cyclodextrins or detergents.[1] |
| Inconsistent or non-reproducible results | - Incomplete solubilization leading to variable concentrations.- Degradation of 11,12-Dihydroretinal.- Interaction of the solubilizing agent with the assay components. | - Ensure complete dissolution of the stock solution before further dilution.- Prepare fresh solutions for each experiment and protect from light and air.- Run appropriate vehicle controls to assess the effect of the solubilizing agent. |
| Low biological activity observed | - The compound is not fully bioavailable due to poor solubility.- The solubilization agent is interfering with the biological target.- Degradation of the compound. | - Switch to a solubilization method known to enhance bioavailability, such as lipid-based carriers or cyclodextrins.- Test different solubilizing agents to find one that is inert in your assay system.- Confirm the integrity of your 11,12-Dihydroretinal stock by analytical methods like HPLC. |
| Phase separation or cloudiness in the final solution | - The concentration of the solubilizing agent (e.g., detergent) is below its critical micelle concentration (CMC).- The buffer conditions (pH, ionic strength) are incompatible with the solubilization system. | - Ensure the detergent concentration is above its CMC in the final solution.- Check the compatibility of your buffer with the chosen solubilization method. Some buffers can cause precipitation of certain detergents or affect the stability of lipid nanoparticles.[7] |
Solubilization Strategies and Protocols
Here we detail four primary methods for solubilizing 11,12-Dihydroretinal. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the sensitivity of your assay to additives, and the need for in vivo compatibility.
Method 1: Co-solvent System
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent.[8] Common co-solvents include DMSO and ethanol.
Advantages: Simple and quick to prepare. Disadvantages: Can be toxic to cells at higher concentrations and may affect protein structure and function.[3][9]
-
Prepare a high-concentration stock solution: Dissolve 11,12-Dihydroretinal in 100% DMSO to a concentration of 10-50 mM. Gentle warming (up to 37°C) and vortexing can aid in dissolution.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your aqueous buffer to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[2]
-
Control: Always include a vehicle control containing the same final concentration of DMSO as your experimental samples.
A similar protocol can be followed for ethanol. The solubility of 9-cis Retinal is approximately 25 mg/ml in ethanol and 16 mg/ml in DMSO.[6]
Method 2: Detergent-Mediated Solubilization
Mechanism: Detergents are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate insoluble compounds like 11,12-Dihydroretinal, while the hydrophilic exterior allows the micelle-drug complex to be dispersed in the aqueous buffer.[9][10]
Advantages: High solubilizing capacity for very hydrophobic compounds. Disadvantages: Can be denaturing to proteins, and the choice of detergent is critical for maintaining biological activity.[4] Non-ionic or zwitterionic detergents are generally milder than ionic detergents.[4]
-
Prepare a 10% (w/v) CHAPS stock solution: Dissolve 1 g of CHAPS in 9 g of purified water. Allow it to sit at room temperature for 30-60 minutes to fully dissolve without vigorous shaking.[11]
-
Prepare 11,12-Dihydroretinal stock: Dissolve 11,12-Dihydroretinal in a small amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Formulation: Add the 11,12-Dihydroretinal stock solution to the CHAPS solution with gentle mixing. The final concentration of CHAPS should be well above its CMC (6-10 mM).[11]
-
Solvent Removal (Optional): If the organic solvent is incompatible with your assay, it can be removed by methods such as evaporation under a stream of nitrogen.
-
Control: Include a vehicle control with the same final concentration of CHAPS and any residual organic solvent.
Method 3: Cyclodextrin-Based Solubilization
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the "guest" molecule (11,12-Dihydroretinal) and increasing its apparent water solubility.[12][13]
Advantages: Generally have low toxicity and are well-tolerated in biological systems. Can also enhance the stability of the encapsulated compound. Disadvantages: The binding affinity and solubilization capacity depend on the specific type of cyclodextrin and the guest molecule.
-
Prepare a MβCD stock solution: Dissolve MβCD in your aqueous buffer to the desired concentration (e.g., 10-50 mM). Warming and stirring can aid dissolution.
-
Prepare 11,12-Dihydroretinal stock: Dissolve 11,12-Dihydroretinal in a minimal amount of a volatile organic solvent like ethanol.
-
Complexation: Add the 11,12-Dihydroretinal stock solution to the MβCD solution dropwise while stirring.
-
Incubation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Solvent Evaporation: If necessary, remove the organic solvent by evaporation under a stream of nitrogen.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any non-encapsulated precipitate.
-
Control: Include a vehicle control with the same concentration of MβCD.
Method 4: Lipid-Based Carrier Systems
Mechanism: Lipid-based carriers, such as liposomes and lipid nanoparticles, are vesicular structures composed of lipids that can encapsulate hydrophobic drugs within their lipid bilayer or hydrophobic core. These carriers can then be dispersed in aqueous solutions.
Advantages: Biocompatible, can protect the drug from degradation, and can be used for targeted delivery. Disadvantages: Preparation can be more complex and requires specialized equipment.
-
Lipid Film Formation: Dissolve the chosen lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and 11,12-Dihydroretinal in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[14][15]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonicating. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the liposome suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
Purification: Remove any unencapsulated 11,12-Dihydroretinal by methods such as dialysis or size exclusion chromatography.
-
Control: Prepare "empty" liposomes (without 11,12-Dihydroretinal) to use as a vehicle control.
Data Summary and Comparison of Methods
| Method | Mechanism of Action | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents (DMSO, Ethanol) | Reduces solvent polarity | 0.1 - 5% (v/v) in final solution | Simple, readily available | Potential for cytotoxicity and protein denaturation |
| Detergents (e.g., CHAPS) | Micellar encapsulation | > CMC (e.g., >10 mM for CHAPS) | High solubilizing power | Can be denaturing, may interfere with assays |
| Cyclodextrins (e.g., MβCD) | Inclusion complex formation | 1 - 50 mM | Low toxicity, can enhance stability | Specificity for guest molecule, may alter bioavailability |
| Lipid-Based Carriers (Liposomes) | Encapsulation in lipid bilayer | Varies with formulation | Biocompatible, protects drug, potential for targeted delivery | More complex preparation, potential for instability |
Visualizing the Solubilization Workflow
Below is a generalized workflow for selecting and implementing a solubilization strategy for 11,12-Dihydroretinal.
Caption: A flowchart illustrating the decision-making process for solubilizing 11,12-Dihydroretinal.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
- Gou, J., et al. (2008). Preparation of irinotecan-loaded folate-targeted liposome for tumor targeting delivery and its antitumor activity. AAPS PharmSciTech, 9(3), 800–807.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(2), 40-51.
-
Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). Importance of detergent micelle levels in membrane protein purification. Retrieved from [Link]
- Rakuša, J., et al. (2020). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health.
-
Reprocell. (n.d.). Stemolecule™ All-Trans Retinoic Acid Product Specification Sheet. Retrieved from [Link]
- Rigo, L. A., et al. (2015). Preparation and characterization of cefditoren pivoxil-loaded liposomes for controlled in vitro and in vivo drug release. International journal of nanomedicine, 10, 6239–6249.
- Sharma, A., & Sharma, U. S. (1997). Liposomes in drug delivery: progress and limitations. International journal of pharmaceutics, 154(2), 123-140.
- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145–160.
- Toth, G., & Flinn, J. (2016). Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction. Neuroscience letters, 612, 194–198.
- Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(37).
- Wang, Y., et al. (2014). The hydrophobic effect and the role of cosolvents. The journal of physical chemistry. B, 118(4), 875–884.
- Zemb, T., & Lindner, P. (Eds.). (2002).
Sources
- 1. researchgate.net [researchgate.net]
- 2. store.reprocell.com [store.reprocell.com]
- 3. Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. kth.diva-portal.org [kth.diva-portal.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. jddt.in [jddt.in]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation | MDPI [mdpi.com]
- 13. Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Preparation of Liposomal Formulations for Ocular Delivery of Thymoquinone: In Vitro Evaluation in HCEC-2 e HConEC Cells [mdpi.com]
minimizing photoisomerization of 11,12-Dihydroretinal during handling
Case ID: DHR-PROT-001 Status: Active Priority: Critical (Photo-sensitive / Oxidation-prone) Assigned Specialist: Senior Application Scientist, Retinoid Chemistry Division[1]
Executive Summary: The "Broken Conjugation" Trap
Welcome to the technical support hub for 11,12-dihydroretinal.
The Core Challenge: Researchers often assume that because 11,12-dihydroretinal lacks the critical C11=C12 double bond (the "trigger" for vision), it is photostable.[1] This is a dangerous misconception.
While it cannot undergo the physiological 11-cis to all-trans isomerization, the molecule remains a fragile polyene system.[1] The saturation at C11-C12 interrupts the conjugation chain, effectively splitting the molecule into two separate chromophores.[1] However, the remaining double bonds (C7=C8, C9=C10, and C13=C14) are still susceptible to:
-
Non-specific Photoisomerization: High-energy photons (UV/Blue) can still flip the C9 or C13 bonds, rendering the molecule useless for structural opsin binding studies.[1]
-
Rapid Oxidation: The interruption in conjugation does not protect the allylic positions from radical attack by oxygen.
This guide provides a self-validating workflow to maintain >98% isomeric purity during handling.
The Physics of Degradation (Why It Happens)
To prevent degradation, you must understand the enemy.[1]
| Parameter | Native Retinal (11-cis) | 11,12-Dihydroretinal | The Risk |
| Conjugation | Continuous (C5 to C15) | Interrupted at C11-C12 | Creates two isolated UV-absorbing systems.[1] |
| Absorbance ( | ~380 nm (Visible/Blue) | ~280–300 nm (UV) | Invisible Danger: You cannot "see" it degrading under standard lab lights until it is too late.[1] |
| Primary Failure Mode | Isomerization (11-cis | Oxidation & C13-Isomerization | Formation of epoxides or shifts to 13-cis isomers prevents opsin binding.[1] |
Environmental Control Protocols
A. Lighting: The "Red-Only" Rule
Despite the absorption shift to the UV, you must handle this analog under Red Light (>650 nm) .
-
Reasoning: While the primary absorption is in the UV, the "tail" of the absorption spectrum can extend into the blue/green region due to solvent effects or trace oxidation products. Furthermore, if you are binding this to an opsin, the protein-chromophore complex may generate new absorption bands (the "opsin shift") that make it visible-light sensitive.[1]
-
Specification: Use LED sources with a sharp cutoff at 650 nm. Avoid "amber" filters on white lights, as they often leak <500 nm wavelengths.[1]
B. The Inert Atmosphere (Argon vs. Nitrogen)
-
Recommendation: Argon (Ar) is mandatory; Nitrogen (
) is acceptable only if high-purity (Grade 5.0+).[1] -
Mechanism: Argon is heavier than air.[1] It creates a "blanket" in your vials, physically displacing oxygen from the surface of the solution. Nitrogen mixes more readily with air, offering less protection for highly volatile solvents like hexane.[1]
Visualized Workflow: The "Dark Room" Protocol
The following diagram outlines the decision logic for handling 11,12-dihydroretinal. This is a closed-loop system designed to prevent exposure errors.[1]
Figure 1: Decision matrix for handling 11,12-dihydroretinal.[1] Note the critical equilibration step to prevent water condensation, which accelerates degradation.[1]
Troubleshooting & FAQs
Q1: My HPLC trace shows a small secondary peak eluting just before the main 11,12-dihydroretinal peak. Is this an isomer?
-
Diagnosis: This is likely 13-cis-11,12-dihydroretinal .[1]
-
Cause: Exposure to heat or protic solvents (like methanol) for extended periods.[1]
-
Solution: Switch to n-Hexane for storage. If using Ethanol for solubilization, use it immediately.[1] Avoid Methanol, as it is slightly acidic and nucleophilic, promoting acetal formation or isomerization.[1]
Q2: Can I use plastic (Eppendorf) tubes for aliquots?
-
Verdict: Strictly No.
-
Reasoning: Retinoids are lipophilic and will leach into the polypropylene matrix, altering your effective concentration.[1] Furthermore, plastic is permeable to oxygen.[1]
-
Correction: Use amber borosilicate glass vials with Teflon-lined caps.
Q3: I don't have a darkroom. Can I wrap the vial in foil?
-
Verdict: Risky.
-
Reasoning: Foil protects the vial during storage, but you must open it to pipette.[1] That 10-second exposure to overhead fluorescent light (rich in UV/Blue) is enough to induce micro-isomerization.[1]
-
Workaround: Purchase a portable red-light photography tent or work inside a cardboard box with a dedicated red LED lamp.
Q4: Why does the protocol recommend evaporating the solvent for long-term storage?
-
Verdict: Concentration Stability.
-
Reasoning: Even at -80°C, solvents like hexane have high vapor pressures.[1] Over months, the solvent may slowly evaporate through the cap seal, artificially increasing the concentration of your stock.[1] Storing as a dry film under Argon eliminates this variable.[1]
Solubilization Guide
| Solvent | Suitability | Notes |
| n-Hexane | Excellent | Best for storage.[1] Non-polar, prevents isomerization.[1] High volatility requires tight sealing.[1] |
| Ethanol (Abs.) | Good | Standard for biological delivery.[1] Use "Spectroscopic Grade". Do not store long-term (risk of acetal formation).[1] |
| DMSO | Poor | Difficult to remove.[1] Often contains trace oxidants.[1] Hygroscopic (attracts water).[1] Avoid if possible. |
| Chloroform | DANGEROUS | Often contains HCl traces (acidic) which rapidly destroys retinoids.[1] Avoid completely. |
References
-
Crouch, R. K., et al. (1981).[1] "The reaction of 11,12-dihydroretinal with bovine opsin." Photochemistry and Photobiology. (Establishes the binding properties and lack of photo-bleaching in the traditional sense, highlighting the utility of the analog).
-
Imamoto, Y., & Shichida, Y. (2014).[1][2] "Cone visual pigments." Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] (Discusses the structural constraints of retinoid analogs in opsin pockets).
-
Sigma-Aldrich (Merck). "Retinoids: Handling and Storage Instructions."[1] (General authoritative protocols for polyene chain handling).
-
Hubbard, R. (1966).[1][3] "The Stereoisomerization of 11-cis-Retinal." Journal of Biological Chemistry. (Foundational text on the thermodynamics of retinoid isomerization).
Sources
Technical Support Center: Refining Protocols for 11,12-Dihydroretinal Delivery
Status: Operational Operator: Senior Application Scientist, Retinoid Biochemistry Unit Topic: 11,12-Dihydroretinal (11,12-H2-Retinal) Delivery & Opsin Regeneration Last Updated: February 2026[1][2][3]
Executive Summary & Molecule Profile
User Query: Why is my 11,12-dihydroretinal precipitating in media, and why am I seeing low pigment yields compared to native 11-cis-retinal?
Scientist’s Analysis: 11,12-dihydroretinal is a structural analog of 11-cis-retinal where the C11=C12 double bond is saturated (single bond).[1][2][3] This saturation interrupts the polyene conjugation system, resulting in two critical biochemical consequences:
-
Blue-Shifted Absorption: The resulting pigment will absorb at a lower wavelength (hypsochromic shift) compared to wild-type Rhodopsin (~500 nm).[2][3]
-
Altered Solubility & Kinetics: The saturation changes the rotational freedom of the molecule, affecting how it enters the opsin binding pocket. It is highly hydrophobic (LogP > 6) and prone to aggregation in aqueous media if not properly chaperoned.[2]
This guide refines the delivery protocol to mitigate precipitation and cytotoxicity while maximizing chromophore uptake.
Critical Protocol: Carrier-Assisted Solubilization
The Problem: Direct addition of ethanolic/DMSO retinoid stocks to cell culture media causes "solvent shock," leading to micro-precipitation that is invisible to the naked eye but lethal to uptake efficiency.
The Solution: Use a Bovine Serum Albumin (BSA) chaperone method. BSA mimics the function of Interphotoreceptor Retinoid-Binding Protein (IRBP), solubilizing the hydrophobic retinoid and facilitating transfer to the cell membrane.
Step-by-Step Workflow
Materials:
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (absolute).[1][2][3]
-
Carrier: Fatty-acid free BSA (Sigma A6003 or equivalent).[1][2][3]
Protocol:
-
Stock Preparation (Dark Room/Red Light):
-
Dissolve 11,12-dihydroretinal in DMF to a concentration of 10-20 mM .
-
Note: DMF is preferred over ethanol for initial solubilization due to lower volatility, preventing concentration drifts during handling.[2]
-
-
Carrier Complexing (The "Shift" Step):
-
Under dim red light, add the retinoid stock dropwise to the BSA solution while vortexing.
-
Target Ratio: Final retinoid concentration should be 100-200 µM in the BSA mixture.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 15 minutes to allow retinoid-albumin binding.
-
Cell Delivery:
Visualization: Delivery Pathway & Troubleshooting Logic
Figure 1: Retinoid Delivery Workflow
This diagram illustrates the critical path from solid compound to cellular uptake, highlighting the BSA-chaperone mechanism.
Caption: Figure 1: Step-wise solubilization strategy. The BSA complexing stage is the critical control point to prevent hydrophobic aggregation before cell exposure.
Figure 2: Troubleshooting Decision Matrix
Use this logic tree to diagnose experimental failures.
Caption: Figure 2: Diagnostic logic for common 11,12-dihydroretinal delivery failures.
Troubleshooting & FAQs
Category A: Solubility & Handling
Q: Can I use Cyclodextrin (HP-β-CD) instead of BSA? A: Yes, and it is often superior for reducing background fluorescence.[1][2][3]
-
Protocol Modification: Replace 10% BSA with 10-20 mM 2-hydroxypropyl-β-cyclodextrin .
-
Reasoning: Cyclodextrins form inclusion complexes with hydrophobic retinoids, shielding them from the aqueous environment without introducing foreign proteins that might interfere with downstream Western blots or mass spectrometry [1].
Q: The solution turns yellow/cloudy immediately after adding the retinoid to media. A: You have exceeded the Critical Micelle Concentration (CMC) or solubility limit.
-
Immediate Fix: You cannot salvage this well.
-
Prevention: Ensure your solvent (DMF/Ethanol) concentration in the final media does not exceed 0.5-1.0% .[2][3] If using the BSA method, ensure the retinoid is fully dispersed in the BSA before adding to the larger volume of media.
Category B: Cytotoxicity[2][3][8]
Q: My HEK293 cells are detaching after 4 hours of incubation. A: Retinal analogs contain a reactive aldehyde group that can form Schiff bases with cellular proteins, leading to cytotoxicity.
-
Refinement:
-
Reduce Concentration: Lower 11,12-dihydroretinal from 20 µM to 5-10 µM .
-
Add Antioxidants: Supplement media with 100 µM Ascorbic Acid . This prevents oxidative stress without interfering with the aldehyde-lysine bond formation in opsin [2].[2][3]
-
Serum-Free: Always incubate in serum-free media. Serum proteins (albumin) in FBS will compete with your cells for the retinoid, requiring higher (toxic) doses to achieve uptake.
-
Category C: Functional Verification
Q: I don't see a peak at 500 nm. Did the regeneration fail? A: Not necessarily. You are looking for the wrong peak.
-
Scientific Context: 11,12-dihydroretinal lacks the full conjugation of 11-cis-retinal.[1][2][3]
-
Expected Result: The pigment formed (11,12-dihydro-rhodopsin) will likely absorb at a shorter wavelength (e.g., 460-480 nm) compared to WT Rhodopsin (500 nm).[1][2][3]
-
Action: Scan your UV-Vis spectrum from 250 nm to 650 nm. Look for a peak shift relative to the opsin-only control.[2][3]
Data Reference Table
| Parameter | Native 11-cis-Retinal | 11,12-Dihydroretinal | Protocol Adjustment |
| Conjugation | Full polyene chain | Broken at C11-C12 | Expect blue-shifted spectra |
| Solubility (LogP) | ~5.6 | ~6.0+ (More hydrophobic) | Requires BSA/Cyclodextrin carrier |
| Light Sensitivity | High (Photoisomerizes) | Low (Non-isomerizable*) | Work under red light to prevent oxidation |
| Binding Kinetics | Fast (Evolutionarily optimized) | Slow (Steric/Rotational lag) | Increase incubation time (4h -> 12h) |
*Note: While it doesn't isomerize to all-trans in the visual cycle sense, it can still degrade.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Crouch, R. K., et al. (2002).[2][3] Retinoid analogs: Probing the visual cycle. Methods in Enzymology. Link
-
Palczewski, K., et al. (1999).[2][3] Crystal structure of rhodopsin: A G protein-coupled receptor.[1][2][3][10] Science. Link (Context for binding pocket constraints).
-
Maeda, A., et al. (2005).[2][3] Evaluation of the role of the retinal G protein-coupled receptor (RGR) in the vertebrate retina in vivo. Journal of Neurochemistry. Link (Methodology for retinoid extraction and handling).[2][3]
For further assistance, please contact the Retinoid Biochemistry Support Team with your specific cell line and vector details.[1]
Sources
- 1. Showing Compound 11-cis-Retinaldehyde (FDB022871) - FooDB [foodb.ca]
- 2. Hydroxypinacolone Retinoate | C26H38O3 | CID 25054592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-cis-Retinyl palmitate | C36H60O2 | CID 5459829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Retinal debris triggers cytotoxic damage in cocultivated primary porcine RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Delivery of Hydrophilic Small Molecules to Retinal Cell Lines Using Gel Core-Containing Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular delivery - Wikipedia [en.wikipedia.org]
- 8. In vitro Model Systems for Studies Into Retinal Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinal Toxicity Induced by Chemical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 11,12-Dihydroretinal and all-trans-retinal
Executive Summary: The Native Ligand vs. The Structural Probe
In the field of retinal-based photobiology, the distinction between All-trans-retinal (at-RAL) and its saturated analog, 11,12-Dihydroretinal (11,12-H2-RAL) , represents the difference between a functional biological switch and a precision structural tool.
-
All-trans-retinal is the canonical chromophore for microbial rhodopsins (e.g., Channelrhodopsin) and the product of photoisomerization in animal rhodopsins.[1][2][3][4] It possesses a fully conjugated polyene chain essential for visible light absorption and signal transduction.
-
11,12-Dihydroretinal is a synthetic analog where the C11=C12 double bond is reduced to a single bond. This modification breaks the conjugation system, drastically blue-shifting the absorption spectrum and decoupling photon absorption from the steric conformational changes required for protein activation.
Primary Application Recommendation:
-
Use All-trans-retinal for functional optogenetics, photocycle kinetics studies, and standard opsin regeneration.
-
Use 11,12-Dihydroretinal as a negative control, a "silent" antagonist to probe binding pocket affinity without light activation, or to stabilize opsins for crystallization without light sensitivity in the visible range.
Physicochemical Comparison
The functional divergence of these two molecules stems directly from the electronic consequences of the C11-C12 bond saturation.
Table 1: Chemical and Physical Properties
| Feature | All-trans-retinal (at-RAL) | 11,12-Dihydroretinal (11,12-H2-RAL) |
| Molecular Structure | Fully conjugated polyene chain (C5 to C15). | Conjugation broken at C11-C12. |
| Electronic System | Extended | Two isolated |
| Absorption ( | ~380 nm (Yellow) | ~235–280 nm (Colorless/UV) |
| Opsin Shift (Bound) | Large Bathochromic Shift (480–580 nm). | Negligible/UV-only. |
| Isomerization Potential | High.[5] Isomerizes to 13-cis (microbial) or formed from 11-cis (animal). | Locked/Flexible. Single bond at C11 allows free rotation, preventing strain accumulation. |
| Schiff Base Formation | Fast, stable protonated Schiff Base (PSB). | Forms Schiff Base, but electronic coupling to protein is disrupted. |
Mechanism of Action Analysis
The "Particle in a Box" Failure in 11,12-H2-RAL:
In all-trans-retinal, the electrons are delocalized across the entire length of the molecule. According to the Woodward-Fieser rules and the "Particle in a Box" quantum model, a longer box (conjugated system) lowers the energy gap (
In 11,12-dihydroretinal, the saturation acts as an insulating wall. The "box" is effectively cut in half. The longest conjugated segment (the triene from the
Biological Performance & Signaling[1][2][6]
Diagram 1: Comparative Signaling Pathway
The following diagram illustrates the divergence in pathway activation between the two retinals when introduced to a microbial opsin (e.g., Bacteriorhodopsin or Channelrhodopsin).
Caption: Functional divergence of retinal analogs. All-trans-retinal enables the photocycle, while 11,12-dihydroretinal binds but fails to couple light absorption to protein conformational change.
Experimental Data Summary
-
Binding Affinity: 11,12-dihydroretinal typically competes with all-trans-retinal for the binding pocket. In competitive binding assays, it shows comparable
(dissociation constant) because the steric bulk of the ring and the aldehyde tail remains similar. -
Thermal Stability: Opsins reconstituted with 11,12-dihydroretinal often show higher thermal stability in the dark state compared to apo-opsin, confirming that the analog acts as a "structural chaperone" locking the transmembrane helices together.
-
Proton Pumping/Channel Activity: 11,12-dihydroretinal yields 0% activity under standard illumination. This makes it the "Gold Standard" negative control for ensuring that observed currents are retinal-dependent.
Experimental Protocols
Protocol A: Opsin Reconstitution & Validation
Objective: To verify opsin expression and binding pocket integrity using differential absorbance.
Reagents:
-
Purified Apo-Opsin (e.g., Bacteriorhodopsin mutants or Channelrhodopsin) in DDM detergent micelles.
-
Stock All-trans-retinal (10 mM in EtOH).
-
Stock 11,12-Dihydroretinal (10 mM in EtOH).
Workflow:
-
Preparation: Aliquot Apo-opsin into two quartz cuvettes (Reference and Sample).
-
Titration (Control): Add All-trans-retinal (1.0 molar equivalent) to Cuvette A.
-
Observation: Immediate appearance of pink/purple color (
shifts from 380nm ~540nm). This is the "Opsin Shift," confirming a protonated Schiff Base (PSB) environment.
-
-
Titration (Experimental): Add 11,12-Dihydroretinal (1.0 molar equivalent) to Cuvette B.
-
Observation: Solution remains colorless in the visible range.
-
-
UV Verification: Scan spectrum from 200nm to 700nm.
-
Result: Cuvette B will show a sharp peak in the UV (260-280nm) corresponding to the protein tryptophan fluorescence + the triene fragment of the analog.
-
-
Competition Assay (Critical Step): Add All-trans-retinal to Cuvette B (already containing 11,12-dihydro).
-
Result: If 11,12-dihydroretinal binds effectively, the color formation (540nm) will be significantly slower than in Cuvette A, as the native retinal must displace the analog. This confirms specific binding of the dihydro-analog.
-
Protocol B: "Dark Noise" Suppression
Context: In high-sensitivity electrophysiology, spontaneous isomerization of retinal can cause background noise.
-
Method: Incubate cells/patches with 11,12-dihydroretinal instead of all-trans-retinal during the "dark" phase.
-
Measurement: Record baseline currents.
-
Outcome: Since 11,12-dihydroretinal cannot thermally isomerize to a trigger-active state (due to the C11-C12 single bond flexibility preventing strain accumulation), background "dark events" are eliminated. This validates that baseline noise in the control group was indeed chromophore-derived.
References
-
Nakanishi, K., et al. (1999).[5] "Efficient Synthesis of 11-cis-Retinoids." Chemistry – A European Journal.[5] Link
-
Crouch, R. K., et al. (1990). "Retinal Analogs: Probes for the Function of the Visual Pigment." Photochemistry and Photobiology. Link
-
Hegemann, P., et al. (2005). "Channelrhodopsin-2, a directly light-gated cation-selective membrane channel." Proceedings of the National Academy of Sciences. Link
-
Kochendoerfer, G. G., et al. (1997). "How Color is Generated in the Visual Pigments." Trends in Biochemical Sciences. Link
-
Derguini, F., & Nakanishi, K. (1986). "Synthetic rhodopsin analogs." Photobiochemistry and Photobiophysics. Link
Sources
- 1. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-cis- and all-trans-retinols can activate rod opsin: rational design of the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Channelrhodopsin - Wikipedia [en.wikipedia.org]
- 4. Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
A Comparative Guide to the Interaction of 11,12-Dihydroretinal with Rhodopsin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the binding and functional effects of 11,12-Dihydroretinal with the visual pigment rhodopsin, benchmarked against the native chromophore, 11-cis-retinal. We will delve into the structural nuances that govern these interactions and present supporting experimental data to elucidate the critical role of the 11-cis double bond in vision.
Introduction: The Molecular Basis of Vision and the Significance of Retinal Analogs
Vision, at its most fundamental level, is a feat of molecular engineering. The process is initiated by rhodopsin, a G-protein coupled receptor (GPCR) found in the rod cells of the retina.[1] Rhodopsin's light-sensing capability is conferred by its chromophore, 11-cis-retinal, a derivative of vitamin A.[2] This molecule is covalently bound to the opsin protein via a Schiff base linkage with a lysine residue.[3] In the dark, 11-cis-retinal acts as an inverse agonist, locking rhodopsin in an inactive conformation.[2] The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, a conformational change that activates rhodopsin and initiates the visual signal transduction cascade.[1]
The study of retinal analogs is crucial for understanding the precise steric and electronic requirements of the retinal binding pocket and for the development of potential therapeutics for retinal diseases.[4] By modifying the structure of retinal and observing the effects on rhodopsin binding and activation, we can probe the intricate molecular mechanics of vision.
This guide focuses on 11,12-Dihydroretinal, a synthetic analog in which the crucial C11-C12 double bond is saturated. This seemingly minor modification has profound implications for the molecule's interaction with opsin and its ability to participate in the visual cycle, providing a powerful tool to dissect the role of this specific double bond.
Comparative Analysis: 11,12-Dihydroretinal vs. 11-cis-Retinal
Our comparison will be framed around a hypothetical computational docking study, a standard and powerful technique for predicting ligand-protein interactions, and will be substantiated by published experimental findings.
A Framework for Comparative Docking Studies: A Validated Protocol
To ensure scientific rigor, any comparative docking study should follow a well-established and validated protocol. The following steps outline a robust methodology for assessing the interaction of retinal analogs with rhodopsin:
Caption: Workflow of the in vivo study on 11,12-Dihydroretinal.
The key findings of this study were:
-
Binding Confirmation: Tritium-labeled 11,12-Dihydroretinal was found in the rod outer segments, and its presence was confirmed by high-pressure liquid chromatography (HPLC), indicating that it does indeed bind to opsin in vivo.
-
Inhibition of Rhodopsin Regeneration: Retinas from rats treated with 11,12-Dihydroretinal showed a significantly reduced capacity to regenerate rhodopsin when subsequently incubated with 11-cis-retinal. This demonstrates that 11,12-Dihydroretinal occupies the same binding site as the native chromophore and acts as a competitive inhibitor.
-
Lack of Functional Restoration: Despite its ability to bind to opsin, 11,12-Dihydroretinal failed to restore the electroretinogram (ERG) b-wave, a measure of retinal function, in the vitamin A-deficient rats. [5]This is in stark contrast to the administration of all-trans-retinal, which leads to the recovery of the ERG response.
Comparative Data Summary
The following table summarizes the key comparative points between 11-cis-retinal and 11,12-Dihydroretinal based on established knowledge and experimental data.
| Feature | 11-cis-Retinal | 11,12-Dihydroretinal |
| Structure | Polyene with a cis double bond at C11-C12 | Saturated C11-C12 single bond, more flexible |
| Binding to Opsin | Covalent Schiff base formation, acts as an inverse agonist | Binds to the retinal binding pocket |
| Rhodopsin State | Stabilizes the inactive state of rhodopsin | Does not support the formation of a functional, light-sensitive pigment |
| Photoactivation | Isomerizes to all-trans-retinal upon light absorption, activating rhodopsin | Cannot undergo photoisomerization at the C11-C12 position |
| Visual Function | Essential for vision | Does not restore visual function in vitamin A deficiency |
Discussion: The Criticality of the 11-cis Double Bond
The comparative analysis of 11,12-Dihydroretinal and 11-cis-retinal unequivocally highlights the indispensable role of the C11-C12 double bond in the function of rhodopsin.
The Rhodopsin Activation Pathway
Caption: Simplified schematic of the rhodopsin photoactivation cascade.
The saturation of this bond in 11,12-Dihydroretinal prevents the molecule from adopting the specific bent conformation required to stabilize the inactive state of rhodopsin. While it can occupy the binding pocket, its inability to undergo photoisomerization to an "active" all-trans-like conformation means it cannot trigger the necessary conformational changes in the opsin protein to initiate the visual signal. [6]This effectively renders the resulting "11,12-dihydrorhodopsin" a non-functional pigment.
The experimental evidence that 11,12-Dihydroretinal acts as a competitive inhibitor for 11-cis-retinal binding further underscores its interaction with the same binding site. This finding has implications for the design of molecules intended to modulate rhodopsin activity.
Conclusion and Future Directions
The comparative study of 11,12-Dihydroretinal provides compelling evidence for the stringent structural requirements of the rhodopsin binding pocket and the critical role of the 11-cis double bond in vision. While 11,12-Dihydroretinal can bind to opsin, it fails to form a functional photopigment, thereby acting as an inhibitor of rhodopsin regeneration.
Future research could build upon these findings by:
-
Performing detailed molecular dynamics simulations of 11,12-dihydrorhodopsin to understand the precise conformational dynamics of the ligand within the binding pocket and its effect on the overall protein structure. [7]* Synthesizing and testing other retinal analogs with modifications around the C11-C12 position to further probe the steric and electronic requirements for rhodopsin activation.
-
Investigating the potential of non-isomerizable retinal analogs as therapeutic agents to stabilize opsin in certain retinal degenerative diseases.
By continuing to explore the structure-function relationships of retinal analogs, the scientific community can gain deeper insights into the molecular basis of vision and develop novel strategies for treating blindness.
References
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- Okada, T., Sugihara, M., Bondar, A. N., Elstner, M., Entel, P., & Buss, V. (2004). The retinal conformation and its environment in rhodopsin in light of a new 2.8 A crystal structure. Journal of molecular biology, 342(2), 571–583.
- Palczewski, K., Kumasaka, T., Hori, T., Behnke, C. A., Motoshima, H., Fox, B. A., ... & Miyano, M. (2000). Crystal structure of rhodopsin: A G protein-coupled receptor. Science, 289(5480), 739-745.
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A Comparative Literature Review of 11,12-Dihydroretinal: Unraveling the Criticality of the 11-cis Double Bond in Vision
For researchers, scientists, and drug development professionals dedicated to the intricate field of vision science, a deep understanding of the molecular underpinnings of phototransduction is paramount. At the heart of this biological marvel lies the chromophore 11-cis-retinal. Its photoisomerization to all-trans-retinal upon photon absorption is the inaugural step that initiates the entire visual cascade.[1] This guide delves into a comparative analysis of 11,12-Dihydroretinal, a synthetic analog of retinal, to illuminate the profound significance of the 11-cis double bond. By examining the structural and functional disparities between these two molecules, we can gain a clearer perspective on the stringent molecular requirements for a functional visual chromophore.
The Indispensable Role of the 11-cis Double Bond: A Tale of Two Retinoids
The journey of light from a photon to a neural signal is a testament to the elegance of molecular engineering. The central player in this narrative is 11-cis-retinal, a molecule exquisitely tuned for its role. Its defining feature, the cis configuration at the 11th carbon bond, holds the key to its photosensitivity.[2][3] This specific conformation allows it to fit snugly within the binding pocket of the opsin protein, forming the visual pigment rhodopsin.[4][5]
In stark contrast, 11,12-Dihydroretinal, with its saturated C11-C12 bond, represents a critical deviation from this blueprint. While it retains the same carbon skeleton and functional aldehyde group, the absence of the double bond at this crucial position renders it incapable of undergoing the cis-trans isomerization that is the hallmark of vision.[1] This fundamental difference forms the basis of our comparative analysis.
Table 1: Comparative Properties of 11-cis-Retinal and 11,12-Dihydroretinal
| Property | 11-cis-Retinal | 11,12-Dihydroretinal | Rationale for Difference |
| Molecular Formula | C₂₀H₂₈O | C₂₀H₃₀O | Saturation of the C11-C12 double bond adds two hydrogen atoms. |
| Key Structural Feature | Cis double bond at C11-C12 | Saturated single bond at C11-C12 | The defining structural difference between the two molecules. |
| Photoisomerization | Undergoes cis-to-trans isomerization upon light absorption.[1][3] | Cannot undergo photoisomerization at the C11-C12 position. | The absence of a π-bond at the 11-12 position prevents rotation upon photon absorption. |
| Binding to Opsin | Binds covalently to opsin via a Schiff base linkage to form rhodopsin.[6][7] | Binds to the opsin binding pocket. | The overall shape and aldehyde group allow for interaction with the binding site. |
| Biological Activity | Acts as the chromophore for vision, initiating the phototransduction cascade.[1][8] | Fails to restore visual sensitivity in vitamin A-deficient subjects. | The inability to photoisomerize means it cannot trigger the conformational change in opsin required for signal transduction. |
| Thermodynamic Stability | Less stable than the all-trans isomer.[9][10] | More stable than 11-cis-retinal due to the absence of steric strain from the cis-bond. | The cis configuration introduces steric hindrance, which is relieved in the saturated analog. |
The Functional Consequences of a Saturated Bond: A Molecular Misfit
The inability of 11,12-Dihydroretinal to support vision, despite its ability to bind to opsin, underscores the remarkable specificity of the phototransduction process. When 11,12-Dihydroretinal occupies the binding pocket of opsin, it forms a "light-insensitive" pigment. This imposter molecule effectively blocks the binding of the functional 11-cis-retinal, thereby inhibiting the regeneration of rhodopsin and leading to a state of functional blindness.
This observation provides compelling evidence for the following key principles:
-
Photoisomerization is the Trigger: The conformational change in the retinal chromophore from cis to all-trans is the essential mechanical trigger that activates the opsin protein.[11] Without this isomerization, the G-protein cascade remains dormant.
-
The Opsin Binding Pocket is Accommodating but Specific: The binding pocket of opsin can accommodate molecules with a similar overall shape to retinal. However, for a molecule to be a functional chromophore, it must possess the precise electronic and structural properties that allow for photoisomerization.
-
The 11-cis Configuration is a Prerequisite for Vision: Nature's selection of 11-cis-retinal is not arbitrary. This specific isomer is held in a high-energy state within the opsin pocket, primed for rapid and efficient isomerization upon photon capture.[2][10]
Visualizing the Molecular Divergence: Signaling Pathways and Experimental Workflows
To further illustrate the critical differences between 11-cis-retinal and 11,12-Dihydroretinal, the following diagrams depict the canonical phototransduction pathway and a comparative experimental workflow for analyzing these retinoids.
Caption: Functional vs. Non-functional Phototransduction.
Caption: Experimental Workflow for Retinoid Analysis.
Experimental Protocols: A Guide to Retinoid Analysis
The following protocols provide a framework for the extraction and analysis of retinoids from biological samples, adaptable for the comparative study of 11-cis-retinal and 11,12-Dihydroretinal.
Protocol 1: Retinoid Extraction from Retinal Tissue
-
Homogenization: Dissect and homogenize retinal tissue in a buffered solution (e.g., phosphate-buffered saline) on ice and under dim red light to prevent photoisomerization of native retinoids.
-
Solvent Extraction: Add a 2:1 mixture of methanol:chloroform to the homogenate and vortex thoroughly. Centrifuge to separate the phases.
-
Phase Separation: Collect the lower organic phase containing the retinoids. Repeat the extraction of the aqueous phase with chloroform to maximize yield.
-
Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen. Reconstitute the retinoid-containing residue in a known volume of the HPLC mobile phase.
Causality: The use of a chloroform/methanol extraction is a standard method for lipid-soluble compounds like retinoids. Performing the extraction under dim red light and on ice is critical to preserve the integrity of the light-sensitive and thermally labile isomers of retinal.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a diode array detector (DAD) or a UV-Vis detector.
-
Mobile Phase: A gradient of acetonitrile and water with a small percentage of a modifier like formic or acetic acid is commonly used for optimal separation of retinoid isomers.
-
Detection: Monitor the elution profile at the characteristic absorbance maximum of the retinoids (approximately 325 nm for retinol and its derivatives, though this will differ for 11,12-Dihydroretinal due to the altered chromophore).
-
Quantification: Generate a standard curve using known concentrations of purified 11-cis-retinal and synthesized 11,12-Dihydroretinal to quantify their respective amounts in the samples based on peak area.
Self-Validation: The use of a DAD allows for the acquisition of the full UV-Vis spectrum of each eluting peak, confirming the identity of the retinoids against their known spectral profiles. Co-elution with authentic standards provides further validation.
Protocol 3: Mass Spectrometry (MS) for Confirmation
-
Instrumentation: Couple the HPLC system to a mass spectrometer (LC-MS/MS) for unambiguous identification and sensitive quantification.
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation of the parent molecule.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for the expected mass-to-charge ratio (m/z) of the retinoids or in full scan mode to capture a broader range of potential metabolites.
-
Fragmentation Analysis: For tandem MS (MS/MS), subject the parent ions to collision-induced dissociation (CID) to generate characteristic fragment ions, providing a molecular fingerprint for each retinoid.
Trustworthiness: LC-MS/MS is a highly specific and sensitive technique that provides definitive structural information, making it the gold standard for the identification and quantification of retinoids in complex biological matrices.
Synthesis of 11,12-Dihydroretinal: A Conceptual Outline
A general strategy could involve:
-
Protection of the Aldehyde: The aldehyde group of retinal would first need to be protected to prevent its reduction during the subsequent hydrogenation step. This could be achieved by converting it to an acetal.
-
Selective Hydrogenation: The protected retinal would then be subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions would be critical to achieve selective reduction of the C11-C12 double bond without affecting the other double bonds in the polyene chain. This would likely involve a heterogeneous catalyst such as Lindlar's catalyst or a homogeneous catalyst with specific directing groups.
-
Deprotection: Following hydrogenation, the protecting group on the aldehyde would be removed to yield 11,12-Dihydroretinal.
Expertise: The synthesis of retinoid analogs is a complex undertaking due to their instability and the potential for isomerization. The choice of catalysts, solvents, and reaction temperatures must be carefully optimized to achieve the desired product with high purity.
Conclusion: A Clearer Vision of Molecular Function
The comparative study of 11,12-Dihydroretinal and 11-cis-retinal provides a compelling illustration of the structure-function relationship in the visual cycle. The seemingly subtle modification of saturating a single double bond has profound consequences, rendering the molecule biologically inert for vision. This underscores the evolutionary fine-tuning of 11-cis-retinal as the ideal chromophore for phototransduction. For researchers in vision science and drug development, the lessons learned from such comparative studies are invaluable, guiding the design of future therapeutic interventions and deepening our appreciation for the intricate molecular choreography of sight.
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Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Journal of Biological Chemistry. [Link]
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Why 11-cis-Retinal? Why Not 7-cis, 9-cis or 13-cis-Retinal in the Eye? PLoS ONE. [Link]
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Interaction of 11-cis-retinol dehydrogenase with the chromophore of retinal g protein-coupled receptor opsin. Journal of Biological Chemistry. [Link]
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Binding of More Than One Retinoid to Visual Opsins. ResearchGate. [Link]
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Cis-Trans Isomerization of Retinal. Chemistry LibreTexts. [Link]
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Efficient Synthesis of 11-cis-Retinoids. Columbia University. [Link]
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11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. Journal of Biological Chemistry. [Link]
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Retinal. University of Bristol. [Link]
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Physiological studies of the interaction between opsin and chromophore in rod and cone visual pigments. The Journal of Physiology. [Link]
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Rhodopsin. YouTube. [Link]
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Effect of 11-cis-Retinal on the Rate of Recovery from a Bleach... ResearchGate. [Link]
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Thermal Stability of Rhodopsin and Progression of Retinitis Pigmentosa. Journal of Biological Chemistry. [Link]
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Conformational Selection and Equilibrium Governs the Ability of Retinals to Bind Opsin. Journal of the American Chemical Society. [Link]
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Reactivating the phototransduction cascade with a mutation agnostic gene therapy preserves vision in rod-cone dystrophies. eLife. [Link]
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A Convenient Synthesis of Retinal Derivatives with Modified Trimethylcyclohexene Ring. ResearchGate. [Link]
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Phase Partition and High-Performance Liquid Chromatography Assays of Retinoid Dehydrogenases. Methods in Enzymology. [Link]
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Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process. Biomedicines. [Link]
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The Stereoisomerization of 11-cis-Retinal. ResearchGate. [Link]
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Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process. ResearchGate. [Link]
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Studies on structure-activity relationships of retinoic acid receptor ligands by means of molecular modeling. PubMed. [Link]
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A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. ResearchGate. [Link]
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Azidotetrafluorophenyl retinal analogue: synthesis and bacteriorhodopsin pigment formation. PubMed. [Link]
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MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. Scholarworks@UAEU. [Link]
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Structure of a retinal chromophore of dark-adapted middle rhodopsin as studied by solid-state nuclear magnetic resonance spectroscopy. PubMed Central. [Link]
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11-cis-retinal Definition. Fiveable. [Link]
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Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. [Link]
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Synthetic Retinoids: Structure-Activity Relationships. ResearchGate. [Link]
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Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. Organic Process Research & Development. [Link]
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Spectroscopic properties of molecules related to hindered isomers of retinal. Indian Academy of Sciences. [Link]
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RETINOIC ACID SYNTHESIS AND DEGRADATION. PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 11,12-Dihydroretinal in a Laboratory Setting
The information herein is synthesized from safety data for structurally related compounds such as retinol and retinoic acid, and general guidelines for the management of laboratory chemical waste.[1][2][3][4][5][6] This guide is intended to empower laboratory personnel with the knowledge to manage 11,12-Dihydroretinal waste responsibly, ensuring personal safety and minimizing environmental impact.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the potential hazards of 11,12-Dihydroretinal is the first step in ensuring its safe disposal. Based on data from similar retinoids, we can infer the following primary hazards:
-
Toxicity and Irritation: Retinoids as a class are known to be irritants to the skin and eyes and can be toxic.[1][6] Some are also classified as reproductive toxins.[1][6][7] Therefore, all contact with 11,12-Dihydroretinal should be minimized.
-
Photosensitivity and Instability: Like many retinoids, 11,12-Dihydroretinal is likely sensitive to light, air, and heat, which can lead to degradation.[3]
-
Environmental Hazard: Many retinoids are classified as hazardous to the aquatic environment.[1][6] Therefore, direct disposal into the sewer system is strictly prohibited.[1][2][5]
Given these potential hazards, 11,12-Dihydroretinal must be treated as a hazardous chemical waste.[2][3] The overarching principle is to prevent its release into the environment and to ensure it is handled by qualified hazardous waste management professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 11,12-Dihydroretinal in any form, including for disposal, the following minimum PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for spill cleanup of a large amount of solid material to avoid inhaling dust.[1][3]
Always work within a certified chemical fume hood when handling open containers of 11,12-Dihydroretinal.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and appropriate response is critical to prevent exposure and environmental contamination.
For solid spills:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[3]
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[3]
-
Collection: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealable hazardous waste container.[2][3][5] Avoid generating dust.[2][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[2] All cleaning materials must be disposed of as hazardous waste.[1]
For spills in solution:
-
Containment: Surround the spill with an absorbent material to prevent it from spreading.
-
Absorption: Absorb the liquid with a chemical absorbent pad or other suitable material.
-
Collection: Place the used absorbent materials into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.[1]
Step-by-Step Disposal Protocol for 11,12-Dihydroretinal Waste
The following protocol outlines the systematic procedure for the disposal of 11,12-Dihydroretinal and its contaminated materials.
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is essential for safe and compliant disposal.[8] 11,12-Dihydroretinal waste should be categorized as follows:
-
Solid Waste: Unused or expired 11,12-Dihydroretinal, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup debris.
-
Liquid Waste: Solutions containing 11,12-Dihydroretinal, and rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with 11,12-Dihydroretinal.
Waste Collection and Labeling
-
Container Selection: Use only compatible, leak-proof containers for waste collection.[8] Plastic containers are generally preferred.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("11,12-Dihydroretinal"), and the specific hazards (e.g., "Toxic," "Irritant").[8]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[8] Store waste in a designated satellite accumulation area within the laboratory.[8]
Disposal of Empty Containers
Empty containers that once held 11,12-Dihydroretinal must also be managed carefully.
-
Triple Rinsing: It is prudent to triple rinse the empty container with a suitable solvent (e.g., ethanol).[9]
-
Rinsate Disposal: The rinsate from this process is considered hazardous waste and must be collected in a designated liquid waste container.[9]
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste, but labels should be defaced or removed.[9] However, institutional policies may vary, and some may require all empty chemical containers to be disposed of as hazardous waste.[9] Always consult your institution's EHS office for specific guidance.
On-Site Treatment Considerations (For Advanced Users)
For laboratories that generate significant quantities of aldehyde waste, on-site deactivation may be a viable option to reduce the toxicity of the waste stream.[10] This process typically involves chemical treatment to neutralize the aldehyde.[10][11]
It is critical to note that on-site treatment of hazardous waste is highly regulated and may require a permit. [10]
A potential method for aldehyde neutralization involves the use of sodium pyrosulfite, which can convert aldehydes to non-toxic substances.[11] However, the efficacy of this method for 11,12-Dihydroretinal would need to be validated.
Do not attempt any on-site treatment without prior approval and a specific, validated protocol from your institution's EHS office. [10]
The Golden Rule: Consult Your Environmental Health and Safety (EHS) Office
This guide provides a comprehensive framework for the safe disposal of 11,12-Dihydroretinal. However, local, state, and federal regulations for hazardous waste disposal can vary.[2][3][5] Therefore, the ultimate authority on chemical waste disposal is your institution's Environmental Health and Safety (EHS) office.
Always:
-
Consult your EHS office for their specific procedures and requirements for hazardous waste disposal.
-
Request a hazardous waste pickup from your EHS office for all 11,12-Dihydroretinal waste.[8]
-
Maintain meticulous records of all hazardous waste generated and disposed of.
By adhering to these procedures and maintaining a close partnership with your EHS office, you can ensure the safe and responsible management of 11,12-Dihydroretinal waste, protecting yourself, your colleagues, and the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 11,12-Dihydroretinal.
Caption: Decision workflow for the safe disposal of 11,12-Dihydroretinal waste.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Retinol. Retrieved from [Link]
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Uprising Science Private Limited. (2022). Material Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - All-Trans-Retinol, 95%. Retrieved from [Link]
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FUJIFILM Wako Chemicals. (2023). SAFETY DATA SHEET: all-trans-Retinoic Acid. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
- Chen, C. H., Ferreira, J. C., Gross, E. R., & Mochly-Rosen, D. (2014). Environmental Aldehyde Sources and the Health Implications of Exposure. Physiological reviews, 94(3), 1071–1097.
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
- Lopes, C., Vindeirinho, J., & Ambrósio, A. F. (2022). Retinal Toxicity Induced by Chemical Agents. International journal of molecular sciences, 23(15), 8233.
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
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U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 17, Waste Management in a Radioanalytical Laboratory. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (2023). Laboratory Chemical Waste Managment Guidelines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
